8-Benzyl-5,8-diazaspiro[3.5]nonane
Description
Structure
3D Structure
Properties
IUPAC Name |
8-benzyl-5,8-diazaspiro[3.5]nonane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2/c1-2-5-13(6-3-1)11-16-10-9-15-14(12-16)7-4-8-14/h1-3,5-6,15H,4,7-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SERGQNLMTAEJAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CN(CCN2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Physicochemical Properties and Synthetic Utility of 8-Benzyl-5,8-diazaspiro[3.5]nonane
Executive Summary
8-Benzyl-5,8-diazaspiro[3.5]nonane (CAS: 2098036-81-6) represents a high-value pharmacophore in modern medicinal chemistry, specifically designed to address the "escape from flatland" initiative. As a spirocyclic bioisostere of N-benzylpiperazine, this scaffold introduces critical three-dimensionality (Fsp³) without significantly increasing molecular weight.
This guide provides a comprehensive technical analysis of its physicochemical profile, synthetic accessibility, and application in modulating drug-like properties. By altering the exit vector of substituents compared to traditional piperazines, this spiro-system offers a strategic tool for optimizing binding affinity and metabolic stability in programs targeting GPCRs (e.g., Sigma receptors), PARP enzymes, and antimycobacterial targets (DprE1).
Chemical Identity & Structural Analysis[1][2][3][4]
The core architecture consists of a four-membered azetidine-like ring spiro-fused to a six-membered piperazine ring. The "5,8-diaza" nomenclature indicates the nitrogen atoms reside within the six-membered ring, with the benzyl group attached to the distal nitrogen (position 8).
| Attribute | Detail |
| IUPAC Name | This compound |
| Common Name | N-Benzyl-5,8-diazaspiro[3.5]nonane |
| CAS Number | 2098036-81-6 |
| Molecular Formula | C₁₄H₂₀N₂ |
| Molecular Weight | 216.32 g/mol |
| SMILES | C1=CC=C(CN2CCNC3(CCC3)C2)C=C1 |
| InChI Key | SERGQNLMTAEJAJ-UHFFFAOYSA-N |
Structural Visualization & Numbering
The following diagram illustrates the spirocyclic core and the critical vector difference between this scaffold and a standard piperazine.
Physicochemical Profile
The spirocyclic modification alters the lipophilicity and basicity profile compared to the parent piperazine. The quaternary spiro-carbon disrupts the planarity, increasing the fraction of sp³ hybridized carbons (Fsp³), which correlates with improved clinical success rates by enhancing solubility and reducing off-target binding.
Key Properties Table
| Property | Value | Source/Method |
| LogP (Calc) | 2.21 ± 0.2 | Calculated (ChemAxon/Fluorochem) [1][2] |
| LogD (pH 7.4) | ~1.2 - 1.5 | Estimated based on pKa shift |
| pKa (Basic N) | 9.1 - 9.4 | Est. (Piperazine N-benzyl analog) [3] |
| pKa (Acidic) | ~5.5 | Est. (Second ionization) |
| TPSA | 15.3 - 24.0 Ų | Polar Surface Area [2] |
| Fsp³ | 0.57 | High 3D character (8 sp³ / 14 total C) [2] |
| H-Bond Donors | 1 | Secondary amine (N5) |
| H-Bond Acceptors | 2 | Tertiary (N8) & Secondary (N5) amines |
| Boiling Point | >300 °C | Predicted (at 760 mmHg) |
Solubility and Stability
-
Solubility: The free base is lipophilic and sparingly soluble in water. However, it readily forms salts (dihydrochloride, oxalate) which are highly water-soluble (>10 mg/mL).
-
Metabolic Stability: The spiro-fusion often protects the piperazine ring from oxidative metabolism (N-dealkylation) compared to open-chain analogs, though the benzyl group remains a metabolic soft spot (hydroxylation).
Synthetic Accessibility & Protocols
The synthesis of this compound typically proceeds via the construction of the spiro-core followed by functionalization. The most robust route involves the reductive amination of a protected spiro-amine.
Synthesis Workflow (Reductive Amination)
This protocol describes the installation of the benzyl group onto the 5,8-diazaspiro[3.5]nonane core.[1]
Reagents:
-
Substrate: tert-butyl 5,8-diazaspiro[3.5]nonane-5-carboxylate (or unprotected 5,8-diazaspiro[3.5]nonane if regioselectivity allows).
-
Reagent: Benzaldehyde (1.1 equiv).
-
Reductant: Sodium triacetoxyborohydride (STAB) or NaBH₃CN.
-
Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).
Experimental Protocol: Determination of LogD (Shake-Flask Method)
To validate the lipophilicity of this specific scaffold, the following standard operating procedure (SOP) is recommended.
-
Preparation: Dissolve 1 mg of this compound in 500 µL of octanol (pre-saturated with PBS).
-
Equilibration: Add 500 µL of PBS (pH 7.4). Vortex vigorously for 1 hour at 25°C.
-
Separation: Centrifuge at 3000 rpm for 10 minutes to separate phases.
-
Quantification: Analyze both phases using HPLC-UV (254 nm).
-
Calculation:
.
Applications in Drug Discovery[6]
Bioisosteric Replacement
This scaffold is a direct bioisostere for N-benzylpiperazine . The spiro[3.5] system introduces a "twist" that can:
-
Improve selectivity by probing unique pockets in the receptor active site.
-
Reduce promiscuous binding associated with flat aromatic/heterocyclic rings.
Therapeutic Areas
-
Antitubercular Agents: Derivatives of 2-benzyl-2,7-diazaspiro[3.5]nonane (a close isomer) have shown potent activity against Mycobacterium tuberculosis by inhibiting the enzyme DprE1 [4].[1] The 5,8-isomer offers an alternative vector for SAR exploration.
-
CNS Targets: The scaffold is used in ligands for Sigma-1 and Sigma-2 receptors , where the basic nitrogen and lipophilic benzyl group mimic the pharmacophore of traditional sigma ligands like haloperidol or pentazocine [1].
-
PARP Inhibitors: Used as a rigid linker in poly(ADP-ribose) polymerase inhibitors to improve metabolic stability over flexible piperazine linkers [1].
Safety and Handling
-
Hazards: Classified as Irritant . Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The free base is sensitive to CO₂ absorption (carbamate formation).
-
Disposal: Dispose of as hazardous organic waste containing nitrogen.
References
-
Benchchem. (2025). This compound: Structure and Applications. Retrieved from
-
Fluorochem. (2025).[2] Product Specification: this compound.[3][1] Retrieved from
-
Butler, D., et al. (2011). Analytical Studies on N-Benzylpiperazine. Malaysian Journal of Chemistry. Retrieved from
-
Zhang, B., et al. (2025). Discovery of Novel Diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity. Journal of Medicinal Chemistry. Retrieved from
Sources
The Benzyl Group: A Strategic Linchpin in the Synthesis of Diazaspiro[3.5]nonane Scaffolds
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The diazaspiro[3.5]nonane core is a valuable scaffold in medicinal chemistry, prized for its rigid, three-dimensional structure that can lead to improved pharmacological properties. The synthesis of these complex architectures, however, necessitates a nuanced approach to the use of protecting groups to ensure regioselectivity and facilitate the construction of the spirocyclic system. This technical guide provides a comprehensive examination of the critical role of the benzyl (Bn) protecting group in the synthesis of diazaspiro[3.5]nonane derivatives. We will delve into the strategic rationale for its selection, its implementation in key synthetic steps, and the reliable methods for its removal, offering field-proven insights and detailed protocols for the modern medicinal chemist.
The Strategic Imperative for Amine Protection in Diazaspiro[3.5]nonane Synthesis
The construction of the diazaspiro[3.5]nonane framework inherently involves the manipulation of difunctional precursors containing two nitrogen atoms. These nucleophilic and basic centers can interfere with desired chemical transformations, leading to a cascade of side reactions and diminished yields. The temporary masking of one or both amine functionalities is therefore not merely a matter of convenience but a strategic necessity.
The choice of a protecting group is governed by several factors:
-
Stability: It must be robust enough to withstand a range of reaction conditions employed in subsequent synthetic steps.
-
Ease of Introduction and Removal: The protecting group should be introduced and removed in high yield under mild conditions that do not compromise the integrity of the rest of the molecule.
-
Orthogonality: In the synthesis of asymmetrically functionalized diazaspirocycles, the ability to selectively deprotect one amine in the presence of another protected amine is paramount. This is achieved through an "orthogonal" protecting group strategy, where each group is cleaved under a distinct set of non-interfering conditions.[1][2]
The Benzyl Group: A Versatile and Reliable Workhorse
The benzyl group has emerged as a stalwart in the synthesis of nitrogen-containing heterocycles, including diazaspiro[3.5]nonanes, for several compelling reasons:
-
Robustness: The N-benzyl group is stable to a wide array of non-reductive conditions, including basic, acidic, and organometallic reagents, making it compatible with a broad spectrum of synthetic transformations.[3]
-
Facile Introduction: It is readily introduced, most commonly via reductive amination of a ketone or aldehyde with benzylamine, a process that is both high-yielding and amenable to scale-up.[4]
-
Orthogonality with the Boc Group: The benzyl group forms a powerful orthogonal pair with the tert-butoxycarbonyl (Boc) group.[5][] The Boc group is labile to acid, while the benzyl group is cleaved by hydrogenolysis.[7] This orthogonal relationship is the cornerstone of strategies for the sequential functionalization of the two distinct nitrogen atoms within the diazaspiro[3.5]nonane scaffold.[8][9]
Synthetic Strategy: A Step-by-Step Guide to Benzyl-Protected Diazaspiro[3.5]nonane Synthesis
A common and effective strategy for the synthesis of diazaspiro[3.5]nonanes leverages the commercially available N-benzyl-4-piperidone as a key starting material.[10][11] The following sections outline the critical steps in this synthetic pathway.
Introduction of the Benzyl Group: Reductive Amination
The synthesis often commences with the protection of a piperidone precursor. Reductive amination of 4-piperidone with benzylamine is a highly efficient method for this transformation.[4][12]
Mechanism of Reductive Amination:
The reaction proceeds in two main stages:
-
Imine/Iminium Ion Formation: The amine nitrogen of benzylamine attacks the electrophilic carbonyl carbon of the piperidone. Subsequent dehydration leads to the formation of an imine, which can be protonated to form a more electrophilic iminium ion.
-
Reduction: A hydride reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), selectively reduces the C=N double bond of the iminium ion to furnish the N-benzylated piperidine.[4] NaBH(OAc)₃ is often the reagent of choice due to its mildness and its ability to reduce the iminium ion in the presence of the starting ketone.
Experimental Protocol: Synthesis of N-Benzyl-4-piperidone
-
Reagents: 4-piperidone hydrochloride, benzylamine, sodium triacetoxyborohydride, dichloromethane (DCM), saturated aqueous sodium bicarbonate.
-
Procedure:
-
To a stirred solution of 4-piperidone hydrochloride (1.0 eq) in anhydrous DCM at room temperature, add benzylamine (1.1 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.[4]
-
Continue stirring the reaction mixture at room temperature for 12-16 hours, monitoring by TLC until completion.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield N-benzyl-4-piperidone.
-
Construction of the Spirocyclic Core
With the N-benzyl-4-piperidone in hand, the next phase involves the construction of the second nitrogen-containing ring to form the spirocyclic core. This is often achieved through a multi-step sequence that introduces a functionalized side chain at the 4-position of the piperidone, followed by an intramolecular cyclization.
A representative example is the synthesis of an orthogonally protected 2,6-diazaspiro[3.5]nonane, as described by Orain et al.[8] This approach highlights the utility of the benzyl group in directing the synthesis and enabling selective functionalization.
Illustrative Workflow: Synthesis of an Orthogonally Protected 2,6-Diazaspiro[3.5]nonane
Caption: Simplified mechanism of Pd-catalyzed transfer hydrogenation for debenzylation.
Experimental Protocol: Debenzylation via Catalytic Transfer Hydrogenation
-
Reagents: N-Benzyl-diazaspiro[3.5]nonane derivative, 10% Palladium on Carbon (Pd/C), ammonium formate, methanol.
-
Procedure:
-
To a stirred suspension of the N-benzyl-diazaspiro[3.5]nonane derivative (1.0 eq) and 10% Pd/C (typically 10-20% by weight of the substrate) in methanol, add ammonium formate (5.0 eq) in a single portion under an inert atmosphere (e.g., nitrogen). [13] 2. Reflux the reaction mixture, monitoring by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and filter through a pad of Celite® to remove the catalyst.
-
Wash the Celite® pad with methanol.
-
Combine the filtrate and washings and concentrate under reduced pressure to yield the deprotected diazaspiro[3.5]nonane.
-
Data Summary: A Quantitative Comparison
The efficiency of the key synthetic steps is paramount for the successful synthesis of diazaspiro[3.5]nonanes. The following tables provide a summary of typical reaction conditions and yields for the introduction and removal of the benzyl protecting group.
Table 1: Reductive Amination for N-Benzylation
| Carbonyl Substrate | Amine | Reducing Agent | Solvent | Time (h) | Yield (%) | Reference |
| 4-Piperidone | Benzylamine | NaBH(OAc)₃ | DCM | 12-16 | ~80-95 | [4] |
| 4-Piperidone | Benzylamine | NaBH₃CN | Methanol | 12 | ~85 | |
| Benzaldehyde | 4-(Piperidin-4-yl)aniline | NaBH(OAc)₃ | DCM | 12-16 | 88 | [4] |
Table 2: Debenzylation via Catalytic Transfer Hydrogenation
| Substrate | Hydrogen Donor | Catalyst | Solvent | Time | Yield (%) | Reference |
| N-Benzyl-amino acid | Ammonium Formate | 10% Pd/C | Methanol | 6-10 min | >90 | [13] |
| N-Benzyl-piperidine | Ammonium Formate | 10% Pd/C | Methanol | 1-2 h | High | [14] |
| O-Benzyl-carbohydrate | Formic Acid | 10% Pd/C | Methanol | <30 min | ~90 | [3] |
Conclusion: A Cornerstone of Modern Synthesis
The benzyl protecting group is an indispensable tool in the synthesis of diazaspiro[3.5]nonane scaffolds. Its stability, ease of introduction, and, most importantly, its orthogonal relationship with the Boc group, provide the synthetic chemist with the necessary control to construct these complex, three-dimensional molecules with precision. The detailed protocols and mechanistic insights provided in this guide underscore the benzyl group's role as a strategic linchpin, enabling the development of novel diazaspiro[3.5]nonane-based compounds for a wide range of applications in drug discovery and medicinal chemistry.
References
- BenchChem. (2025). Application Notes and Protocols for N-Alkylation of 4-(Piperidin-4-yl)aniline. BenchChem.
-
An Orthogonal Protection Strategy for the Synthesis of 2-Substituted Piperazines. (2025, August 7). ResearchGate. [Link]
- BenchChem. (2025).
- VI Protecting Groups and Orthogonal Protection Str
- Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. (n.d.). LinkedIn.
- BenchChem. (2025). Application Notes and Protocols for N-alkylation of N-(4-chlorophenyl)piperidin-4-amine. BenchChem.
-
CTH Removal of N-Benzyl Groups. (n.d.). Erowid. [Link]
-
Hulshof, J. W., & Casarotto, V. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 28(10), 4209. [Link]
-
A short diastereoselective synthesis of orthogonally protected diaminosuccinic acid derivatives. (2004, September 3). PubMed. [Link]
-
Protecting group. (2024, February 19). In Wikipedia. [Link]
-
Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
Albericio, F., & Isidro-Llobet, A. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]
- Fmoc vs Boc: Choosing the Right Amino Acid Derivative for Your Peptide Synthesis. (n.d.). BOC Sciences.
- Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. (n.d.). University of Cape Town.
-
Amino Acid-Protecting Groups. (2009). ResearchGate. [Link]
-
Vice, S., Bara, T., Bauer, A., Evans, C. A., Fort, J., Josien, H., McCombie, S., Miller, M., Nazareno, D., Palani, A., & Tagat, J. (2001). Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. The Journal of Organic Chemistry, 66(7), 2487–2492. [Link]
- Debenzylation Of N-Benzylamino Derivatives By Catalytic Transfer Hydrogenation With Ammonium Form
-
Luan, S., Wu, W., Zheng, B., & Han, B. (2023). Atomically dispersed cobalt catalysts for tandem synthesis of primary benzylamines from oxidized β-O-4 segments. ResearchGate. [Link]
- CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde. (n.d.).
- Matassini, C., Clemente, F., & Goti, A. (2014). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES.
-
Zhang, K., Okumura, S., & Uozumi, Y. (2024). Transfer Hydrogenolysis of O‐ and N‐Benzyl Groups in Water with Tetrahydroxydiboron by Using an Amphiphilic Polymer‐Supported Nano‐Palladium Catalyst. ResearchGate. [Link]
- Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. (2025, May 4).
-
Yadav, R. K., Kumar, A., & Singh, V. K. (2019). Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. Journal of Chemical Sciences, 131(7). [Link]
- BenchChem. (2025, December 6). The Cornerstone of Peptide Synthesis: A Technical Guide to Boc and Benzyl Protecting Groups. BenchChem.
- reductive amination w/ n-methyl benzylamine- help! (n.d.). The Hive.
-
Kawai, R., Nakamura, A., Irie, Y., Umekubo, N., & Yokoshima, S. (2025). Synthesis of 2,6-diazabicyclo[3.3.1]nonanes via intramolecular cycloaddition of nitrones. Organic & Biomolecular Chemistry, 23(34), 8409–8413. [Link]
-
Musumeci, D., Schenone, S., Brullo, C., St-Gallay, S. A., & Radi, M. (2018). Synthesis of 2,6-Diamino-Substituted Purine Derivatives and Evaluation of Cell Cycle Arrest in Breast and Colorectal Cancer Cells. Molecules, 23(8), 2004. [Link]
-
Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. (2025, August 7). ResearchGate. [Link]
Sources
- 1. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 2. jocpr.com [jocpr.com]
- 3. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 7. Protecting group - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. caymanchem.com [caymanchem.com]
- 12. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 13. CTH Removal of N-Benzyl Groups - [www.rhodium.ws] [erowid.org]
- 14. benchchem.com [benchchem.com]
Architectural Precision in Drug Discovery: A Technical Guide to Diazaspiro Scaffolds
Abstract
The transition from planar, aromatic-dominated chemical space to three-dimensional (3D) architectures is a defining paradigm in modern medicinal chemistry.[1][2][3] Diazaspiro scaffolds—bicyclic systems joined by a single quaternary carbon—represent a premier class of "sp3-rich" building blocks.[1] This guide provides a comprehensive technical analysis of diazaspiro scaffolds, focusing on their structural classification, synthetic accessibility, and 3D characterization. It serves as a blueprint for researchers aiming to utilize these cores as bioisosteres for piperazines and piperidines to modulate lipophilicity, metabolic stability, and vector orientation.[1]
Part 1: The 3D Imperative and Structural Anatomy
Escaping Flatland: The Driver
The concept of "Escaping Flatland" (Lovering et al., 2009) posits that increasing the fraction of
Key Advantages:
-
Vectorial Definition: Unlike flexible piperazines, spirocycles lock exit vectors (N-C-C-N angles) into specific geometries, allowing precise probing of receptor pockets.
-
Metabolic Blocking: The quaternary spiro-carbon eliminates hydrogen atoms at a position often susceptible to metabolic oxidation in corresponding monocyclic systems.[1]
-
Lipophilicity Modulation: Spirocycles generally exhibit lower LogD values than their aromatic counterparts, improving solubility.[1]
Structural Classification
Diazaspiroalkanes are classified by the ring sizes flanking the spiro center. The nomenclature follows the pattern
| Scaffold Class | Structure Type | Rigidity | Vector Angle ( | Common Application |
| [3.3] Systems | 2,6-diazaspiro[3.3]heptane | High | 180° (Linear) | Piperazine bioisostere; minimal steric footprint. |
| [3.5] Systems | 2,7-diazaspiro[3.5]nonane | Moderate | ~160° | Asymmetric vector projection; exploring "deep" pockets.[1] |
| [4.5] Systems | 2,8-diazaspiro[4.5]decane | Moderate | Variable | GPCR ligands; mimics twisted biphenyls.[1] |
| [5.5] Systems | 3,9-diazaspiro[5.5]undecane | Low | Flexible | Large volume occupancy; peptidomimetics.[1] |
Part 2: Synthetic Methodologies
Synthesis of diazaspiro cores is non-trivial due to the steric penalty of forming the quaternary center. Two primary strategies dominate: Double Alkylation (for small rings) and Ring-Closing Metathesis (RCM) (for larger rings).[1]
Strategic Workflow
The following diagram outlines the decision logic for selecting a synthetic route based on ring size.
Caption: Decision matrix for selecting synthetic routes based on ring strain and size constraints.
Detailed Protocol: Synthesis of 1,9-diazaspiro[5.5]undecane via RCM
Context: This protocol is adapted from the robust methods developed for generating natural product-inspired scaffolds (Burkhard et al., 2010; O'Shea et al., 2009).[1] It demonstrates the construction of a [5.5] system using Grubbs' catalyst, a reliable method for larger spiro-rings.
Reagents Required:
-
Starting Material: N-Boc-4-piperidinone.[1]
-
Allylation: Allyl bromide, Lithium diisopropylamide (LDA), THF.[1]
-
Reductive Amination: Allylamine, Sodium triacetoxyborohydride (STAB), DCE.[1]
-
Metathesis: Grubbs' 2nd Generation Catalyst, Dichloromethane (DCM) (degassed).
-
Hydrogenation:
(1 atm), Pd/C.
Step-by-Step Methodology:
-
-Diallylation (Quaternary Center Formation):
-
Cool a solution of N-Boc-4-piperidinone (10.0 g, 50 mmol) in anhydrous THF (-78°C) under
. -
Add LDA (2.2 equiv) dropwise over 30 min. Stir for 1 hour to generate the enolate.
-
Add Allyl bromide (2.5 equiv) rapidly.[1] Allow warming to RT overnight.
-
Critical Checkpoint: Monitor by TLC/LCMS for bis-allylated product. Mono-allylation is a common impurity; ensure complete conversion.[1]
-
Quench with
, extract (EtOAc), and purify via flash chromatography.
-
-
Reductive Amination:
-
Ring-Closing Metathesis (The Key Step):
-
Dissolve the tri-allyl amine intermediate in degassed DCM (0.01 M concentration—dilution is critical to prevent polymerization).
-
Add Grubbs' II catalyst (5 mol%).[1] Reflux for 2-4 hours under
. -
Observation: Evolution of ethylene gas indicates reaction progress.[1]
-
Evaporate solvent.[1] The crude residue contains the unsaturated spirocycle.
-
-
Hydrogenation & Deprotection:
-
Dissolve crude alkene in MeOH. Add 10% Pd/C (10 wt%).[1]
-
Stir under
balloon (1 atm) for 12h to reduce the double bond. -
Filter through Celite.
-
Optional: Remove Boc group with TFA/DCM if the free diamine is required.
-
Part 3: 3D Structural Characterization
Characterizing diazaspiro compounds requires distinguishing between subtle conformational isomers, particularly when substituents are added to the rings.
The Characterization Pipeline
Standard 1D NMR is often insufficient due to signal overlap in the aliphatic region. A combination of NOE (Nuclear Overhauser Effect) and Computational DFT is required.
Caption: Integrated workflow for stereochemical assignment of substituted diazaspiro scaffolds.
Key Analytical Techniques
-
X-Ray Crystallography:
-
The unambiguous method for determining absolute configuration and ring puckering.
-
Protocol: If the free base is an oil (common for spiro-diamines), convert to a salt (oxalate or fumarate) or a tosyl-derivative to induce crystallization.[1]
-
-
NMR Spectroscopy (NOESY/ROESY):
-
Challenge: The spiro-center acts as a "conformational lock."
-
Solution: Use NOE correlations between axial/equatorial protons and substituents. In [3.5] systems, the 4-membered ring is relatively planar, while the 6-membered ring adopts a chair conformation.[1] NOEs between the 4-membered ring protons and the 6-membered ring axial protons are diagnostic.[1]
-
-
Computational Modeling (DFT):
-
Perform conformational searches (Monte Carlo) followed by DFT optimization (B3LYP/6-31G*).
-
Calculate the "Exit Vector Angle" (
) between the lone pairs of the two nitrogens. This value is critical for pharmacophore matching when replacing piperazines (typically ) with spirocycles (variable ).[1]
-
Part 4: Physicochemical Profiling Data[1]
The table below summarizes the impact of replacing a piperazine core with a diazaspiro core in a theoretical lipophilic drug scaffold (LogP ~4.0).
| Property | Piperazine (Ref) | 2,6-Diazaspiro[3.3]heptane | 2,7-Diazaspiro[3.5]nonane | Impact Analysis |
| 0.50 | 1.00 | 1.00 | Higher | |
| LogD (pH 7.4) | 2.5 | 1.8 | 2.1 | Spirocycles lower lipophilicity due to compact solvation shell.[1] |
| Metabolic | < 15 min | > 60 min | > 45 min | Removal of oxidizable |
| TPSA ( | 24 | 24 | 24 | Polar surface area remains constant (isosteric).[1] |
| Vector Angle | 180° | 180° | ~158° | [3.3] is a perfect geometric isostere; [3.5] alters trajectory.[1] |
References
-
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success.[1][3] Journal of Medicinal Chemistry.[1][3] Link
-
Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. Organic Letters. Link
-
Zheng, Y. J., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery.[1] Link
-
O'Shea, P. D., et al. (2009). Synthesis of Four Novel Natural Product Inspired Scaffolds for Drug Discovery.[1] The Journal of Organic Chemistry.[4] Link
-
Wuitschik, G., et al. (2008). Spirocyclic Scaffolds in Medicinal Chemistry.[1] Angewandte Chemie International Edition. Link
-
Xu, K., et al. (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands.[5] International Journal of Molecular Sciences.[5] Link
Sources
- 1. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 2. researchgate.net [researchgate.net]
- 3. communities.springernature.com [communities.springernature.com]
- 4. acs.figshare.com [acs.figshare.com]
- 5. Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of PARP inhibitors using 8-Benzyl-5,8-diazaspiro[3.5]nonane.
This Application Note is designed for medicinal chemists and drug development professionals. It details the synthetic utility of 8-Benzyl-5,8-diazaspiro[3.5]nonane as a rigidified piperazine bioisostere in the construction of next-generation PARP inhibitors.[1][2]
Utilizing this compound as a High-Fsp³ Scaffold[1][2]
Abstract
Poly (ADP-ribose) polymerase (PARP) inhibitors (e.g., Olaparib, Niraparib) represent a cornerstone of synthetic lethality in oncology.[2] However, first-generation inhibitors often rely on flat piperazine rings, which can limit solubility and metabolic stability.[2] This guide details the integration of This compound (CAS 2098036-81-6) —a rigid, spirocyclic diamine—into PARP inhibitor scaffolds.[1][2] By replacing the traditional piperazine core with this spiro-system, researchers can increase the fraction of sp³-hybridized carbons (
Strategic Rationale: Escaping "Flatland"
The 5,8-diazaspiro[3.5]nonane scaffold offers a distinct structural advantage over piperazine:
-
Vector Positioning: The spiro-fusion forces the nitrogen vectors into a specific orientation, distinct from the chair conformation of piperazine.[2]
-
Metabolic Stability: The quaternary spiro-carbon (C4) blocks metabolic oxidation at a typically vulnerable site.[2]
-
Lipophilicity Modulation: The cyclobutane ring adds bulk and lipophilicity without the entropy penalty of a flexible alkyl chain.
Scaffold Architecture
The specific isomer This compound features:
-
N-5 Position: A secondary amine adjacent to the quaternary spiro center (neopentyl-like).[2] This is the nucleophilic handle for the first coupling.
-
N-8 Position: A benzyl-protected amine, positioned "para" to the spiro center, serving as the latent handle for the second diversification step.[2]
Retrosynthetic Analysis
The synthesis of a spiro-Olaparib analog is visualized below. The strategy employs a "Core-First" approach, coupling the complex PARP-binding pharmacophore to the spiro-scaffold before final tail diversification.[2]
Figure 1: Retrosynthetic disconnection of the spirocyclic PARP inhibitor.
Detailed Experimental Protocol
Phase 1: Coupling of Scaffold to PARP Core
Objective: Attach the sterically hindered N-5 of the spiro scaffold to the benzoic acid moiety of the PARP core.[2]
-
Reagents:
-
Procedure:
-
Dissolve the Acid (1.0 mmol) in anhydrous DMF (5 mL) under nitrogen.
-
Add DIPEA (3.0 mmol) followed by HATU (1.2 mmol). Stir for 15 minutes at room temperature to activate the acid. Note: The pre-activation is crucial due to the steric bulk of the incoming amine.
-
Add This compound (1.1 mmol) in one portion.
-
Stir the reaction at 40°C for 12–16 hours. Expert Tip: The N-5 position is neopentyl-like; mild heating ensures complete conversion without racemization.[2]
-
Workup: Dilute with EtOAc (50 mL), wash with sat. NaHCO₃ (2x), water (2x), and brine.[2] Dry over Na₂SO₄ and concentrate.
-
Purification: Flash chromatography (DCM/MeOH gradient).
-
Phase 2: Debenzylation (N-8 Deprotection)
Objective: Reveal the secondary amine at N-8 for final capping.
-
Reagents:
-
Intermediate A (from Phase 1)
-
Catalyst: 10% Pd/C (50% wet, 10 wt% loading)
-
Solvent: Ethanol or MeOH/EtOAc (1:1)
-
Gas: Hydrogen (balloon pressure)
-
-
Procedure:
-
Dissolve Intermediate A in Ethanol (0.1 M concentration).[2]
-
Add the Pd/C catalyst carefully under argon flow.[2]
-
Purge the flask with Hydrogen gas (balloon) three times.[2]
-
Stir vigorously at room temperature for 4–6 hours.
-
QC Check: Monitor by LC-MS for the loss of the benzyl group (M-90 mass shift).
-
Workup: Filter through a Celite pad to remove the catalyst.[2] Wash the pad with MeOH.[2] Concentrate the filtrate to yield Intermediate B (usually quantitative).
-
Phase 3: Tail Capping (Final Functionalization)
Objective: Install the cyclopropane moiety to complete the pharmacophore.
-
Reagents:
-
Intermediate B (1.0 equiv)
-
Cyclopropanecarbonyl chloride (1.1 equiv)
-
Base: Triethylamine (TEA) (2.0 equiv)
-
Solvent: Anhydrous DCM[2]
-
-
Procedure:
-
Dissolve Intermediate B in DCM at 0°C.
-
Add TEA (2.0 equiv).[2]
-
Dropwise add cyclopropanecarbonyl chloride (1.1 equiv).[2]
-
Allow to warm to room temperature and stir for 2 hours.
-
Workup: Quench with water. Extract with DCM.[2][3] Wash with brine.[2]
-
Purification: Preparative HPLC (Reverse phase, Water/Acetonitrile with 0.1% Formic Acid).
-
Quantitative Data & Troubleshooting
Reaction Stoichiometry Table
| Reagent | Role | Equiv. | Critical Parameter |
| PARP Core Acid | Limiting Reagent | 1.0 | Purity >98% essential |
| Spiro-Amine | Nucleophile | 1.1 | N-5 steric hindrance requires excess |
| HATU | Activator | 1.2 | Preferred over EDC due to reactivity |
| DIPEA | Base | 3.0 | Maintains pH > 8 for coupling |
| Pd/C | Catalyst | 10 wt% | Ensure "wet" type to prevent ignition |
Troubleshooting Guide
-
Issue: Low yield in Step 1 (Coupling).
-
Cause: Steric hindrance at N-5 of the spiro ring.[2]
-
Solution: Switch solvent to NMP and increase temperature to 60°C. Alternatively, convert the acid to the acid chloride using SOCl₂ before coupling.
-
-
Issue: Incomplete Debenzylation.
Mechanism of Action (Biological Context)
The synthesized inhibitor functions by trapping PARP enzymes on damaged DNA, leading to replication fork collapse—a mechanism particularly effective in BRCA-deficient cells (Synthetic Lethality).[2]
Figure 2: Mechanism of synthetic lethality induced by the PARP inhibitor.[2]
References
-
BenchChem. this compound Product Data. Retrieved from
-
Fluorochem. this compound Catalog Entry.[2] Retrieved from
-
Menear, K. A., et al. (2008).[2] 4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel, potent, and orally bioavailable poly(ADP-ribose) polymerase-1 inhibitor.[2] Journal of Medicinal Chemistry.[2] Link
-
Zheng, Y. J., & Tice, C. M. (2016).[2] The utilization of spirocyclic scaffolds in novel drug discovery.[1][2][4] Expert Opinion on Drug Discovery.[2] Link
-
PubChem. this compound Compound Summary. Retrieved from
Sources
Experimental protocol for reductive amination of diazaspiro[3.5]nonane.
An Application Guide to the Reductive Amination of Diazaspiro[3.5]nonane for Drug Discovery
Introduction: The Value of Three-Dimensionality in Medicinal Chemistry
In the landscape of modern drug development, moving beyond flat, two-dimensional molecules is paramount for discovering novel therapeutics with improved efficacy and safety profiles. Spirocyclic scaffolds, characterized by two rings connected at a single carbon atom, have emerged as a powerful strategy for exploring three-dimensional chemical space.[1] Their rigid, yet complex, architectures can lead to enhanced pharmacological properties, including greater potency, improved selectivity, better metabolic stability, and increased solubility.[1]
The diazaspiro[3.5]nonane core, in particular, has garnered significant interest as a versatile building block in medicinal chemistry.[2] Functionalization of its nitrogen atoms allows for the systematic modulation of a molecule's properties to optimize interactions with biological targets.[3][4] Among the most robust and widely utilized methods for achieving this functionalization is reductive amination. This one-pot reaction provides a highly efficient and controlled means of forming carbon-nitrogen bonds, converting the diazaspiro[3.5]nonane scaffold into a diverse array of substituted amines for screening and lead optimization.[5][6] This guide provides a detailed examination of the mechanism, key experimental considerations, and a step-by-step protocol for the successful reductive amination of diazaspiro[3.5]nonane.
The Chemical Foundation: Understanding the Reductive Amination Mechanism
Reductive amination is a cornerstone of amine synthesis that proceeds through a two-stage cascade reaction within a single pot.[7] The process begins with the reaction between an amine (diazaspiro[3.5]nonane) and a carbonyl compound (an aldehyde or ketone) to form an iminium ion, which is then immediately reduced by a selective hydride agent to yield the target N-alkylated amine.[8]
The key steps are:
-
Hemiaminal Formation: The nucleophilic nitrogen of the diazaspiro[3.5]nonane attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This forms a transient tetrahedral intermediate known as a hemiaminal.[8]
-
Iminium Ion Formation: Under weakly acidic conditions, the hydroxyl group of the hemiaminal is protonated, turning it into a good leaving group (water). Subsequent elimination of water generates a resonance-stabilized iminium ion.[7][8] The equilibrium is driven towards the iminium ion by the removal of water, which can be accomplished with dehydrating agents or by the reaction conditions themselves.
-
Hydride Reduction: A mild and selective reducing agent, present in the reaction mixture, delivers a hydride (H⁻) to the electrophilic carbon of the iminium ion, reducing the C=N double bond to a C-N single bond and forming the final, more complex amine product.[5]
Visualizing the Mechanism
dot digraph "Reductive Amination Mechanism" { graph [fontname="Arial", label="Figure 1: Reaction Mechanism of Reductive Amination", labelloc=b, fontsize=12, rankdir="LR", splines=ortho, maxwidth="760px"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
// Reactants Reactants [label="Diazaspiro[3.5]nonane\n(Amine)\n+\nAldehyde/Ketone", shape=plaintext];
// Intermediates Hemiaminal [label="Hemiaminal Intermediate"]; Iminium [label="Iminium Ion Intermediate"];
// Product Product [label="N-Substituted\nDiazaspiro[3.5]nonane\n(Final Amine)"];
// Reagents H_plus [label="+ H⁺\n- H₂O", shape=plaintext, fontcolor="#EA4335"]; Hydride [label="[Reducing Agent]\ne.g., NaBH(OAc)₃", shape=plaintext, fontcolor="#34A853"];
// Connections Reactants -> Hemiaminal [label=" Nucleophilic\n Attack"]; Hemiaminal -> Iminium [label=" Dehydration"]; Iminium -> Product [label=" Hydride\n Reduction"];
// Positioning nodes {rank=same; Reactants; H_plus;} {rank=same; Hemiaminal;} {rank=same; Iminium; Hydride;} {rank=same; Product;} }
Caption: Figure 1: Reaction Mechanism of Reductive Amination
Causality in Protocol Design: Selecting the Right Tools for the Job
The success of a reductive amination hinges on the careful selection of reagents and conditions that favor the formation and subsequent reduction of the iminium ion intermediate over side reactions, such as the reduction of the starting carbonyl compound.
The Critical Choice: Reducing Agents
The ideal reducing agent for this reaction is one that is strong enough to reduce the iminium ion but too weak to reduce the starting aldehyde or ketone.[6] This selectivity is the key to the "one-pot" nature of the reaction.
| Reducing Agent | Formula | Key Characteristics | Typical Solvents |
| Sodium Triacetoxyborohydride (STAB) | NaBH(OAc)₃ | Highly Recommended. Mild and selective for imines/iminium ions. Tolerates a wide range of functional groups. Does not require strict pH control, as the acetic acid byproduct can catalyze imine formation.[6][8][9] | Aprotic solvents: DCM, DCE, THF[9] |
| Sodium Cyanoborohydride | NaBH₃CN | Effective and selective for imines at mildly acidic pH (6-7).[6] Caution: Highly toxic and liberates hydrogen cyanide gas under strongly acidic conditions or during workup.[6] | Protic solvents: Methanol (MeOH), Ethanol (EtOH)[9] |
| Sodium Borohydride | NaBH₄ | A powerful reducing agent capable of reducing both the iminium ion and the starting carbonyl.[9] If used, the imine must be fully formed before the addition of NaBH₄ to avoid reducing the starting material.[5][9] | Protic solvents: Methanol (MeOH), Ethanol (EtOH)[9] |
For most applications involving diazaspiro[3.5]nonane, Sodium Triacetoxyborohydride (STAB) is the reagent of choice due to its high selectivity, operational simplicity, and superior safety profile.[6][8]
Solvent and pH Considerations
-
Solvents: The choice of solvent is often dictated by the reducing agent. For STAB, which is water-sensitive, anhydrous aprotic solvents like Dichloromethane (DCM), 1,2-Dichloroethane (DCE), or Tetrahydrofuran (THF) are standard.[9]
-
pH Control: The rate-limiting step is often the dehydration of the hemiaminal to the iminium ion, which is catalyzed by acid.[8] However, excessive acid will protonate the starting amine, rendering it non-nucleophilic. Therefore, the reaction is typically performed under neutral or weakly acidic conditions. Often, a small amount of acetic acid is added as a catalyst when using STAB.[6]
Experimental Protocol: Synthesis of an N-Alkyl Diazaspiro[3.5]nonane
This protocol describes a general procedure for the N-alkylation of 2,7-diazaspiro[3.5]nonane with a generic aldehyde using sodium triacetoxyborohydride.
Visualizing the Experimental Workflow
dot digraph "Experimental Workflow" { graph [fontname="Arial", label="Figure 2: General Experimental Workflow", labelloc=b, fontsize=12, maxwidth="760px"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#4285F4"];
// Define Nodes A [label="1. Reagent Preparation\n- Dissolve diazaspiro[3.5]nonane\n and aldehyde in anhydrous DCM"]; B [label="2. Iminium Formation\n- Add catalytic acetic acid (optional)\n- Stir at room temperature (e.g., 1 hour)"]; C [label="3. Reduction\n- Add Sodium Triacetoxyborohydride (STAB)\n portion-wise\n- Stir until completion (e.g., 12-24 hours)"]; D [label="4. Reaction Monitoring\n- Thin-Layer Chromatography (TLC)\n or LC-MS"]; E [label="5. Work-up\n- Quench with NaHCO₃ (aq)\n- Separate organic layer\n- Dry (Na₂SO₄) and concentrate"]; F [label="6. Purification\n- Silica Gel Column Chromatography"]; G [label="7. Product Characterization\n- NMR (¹H, ¹³C)\n- Mass Spectrometry (MS)\n- HPLC for purity"];
// Define Edges A -> B; B -> C; C -> D [label=" Periodically\n check"]; D -> C [style=dashed, arrowhead=open, label=" Reaction\n incomplete"]; D -> E [label=" Reaction\n complete"]; E -> F; F -> G; }
Caption: Figure 2: General Experimental Workflow
Materials and Equipment
-
Reagents: 2,7-diazaspiro[3.5]nonane (or its monoprotected derivative), desired aldehyde or ketone, sodium triacetoxyborohydride (STAB), anhydrous dichloromethane (DCM), glacial acetic acid (optional), saturated aqueous sodium bicarbonate (NaHCO₃), anhydrous sodium sulfate (Na₂SO₄), silica gel for chromatography, and appropriate elution solvents (e.g., hexanes/ethyl acetate).
-
Equipment: Round-bottom flask, magnetic stirrer and stir bar, argon or nitrogen line for inert atmosphere, syringes, separatory funnel, rotary evaporator, and column chromatography setup.
Step-by-Step Procedure
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (argon or nitrogen), add 2,7-diazaspiro[3.5]nonane (1.0 eq.). Dissolve it in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Addition of Carbonyl: Add the aldehyde or ketone (1.0-1.2 eq.) to the stirred solution. If desired, add a catalytic amount of glacial acetic acid (0.1 eq.).
-
Iminium Ion Formation: Allow the mixture to stir at room temperature for 30-60 minutes to facilitate the formation of the iminium ion intermediate.
-
Reduction: Carefully add sodium triacetoxyborohydride (STAB) (1.2-1.5 eq.) to the reaction mixture in portions over 10-15 minutes. Note: The reaction can be mildly exothermic.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor its progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting amine is consumed (typically 4-24 hours).[10][11]
-
Aqueous Work-up: Once the reaction is complete, carefully quench it by slowly adding saturated aqueous NaHCO₃ solution. Stir vigorously for 15-30 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes, often with 1% triethylamine to prevent the product from streaking on the acidic silica).[12][13]
-
Characterization: Combine the pure fractions and remove the solvent in vacuo. Characterize the final product by NMR (¹H, ¹³C) and Mass Spectrometry (MS) to confirm its structure and assess its purity.[11][14]
Conclusion
The reductive amination of diazaspiro[3.5]nonane is a highly reliable and versatile method for generating molecular diversity in drug discovery programs. By understanding the underlying mechanism and making informed choices about reagents and reaction conditions, researchers can efficiently synthesize libraries of novel, three-dimensional compounds. The use of sodium triacetoxyborohydride, in particular, provides a safe and effective route to these valuable scaffolds, paving the way for the development of the next generation of therapeutic agents.
References
-
Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Available at: [Link]
-
Master Organic Chemistry. (2017, September 1). Making Substituted Amines Through Reductive Amination. Available at: [Link]
-
Wikipedia. (n.d.). Reductive amination. Available at: [Link]
-
Myers, J. W. (n.d.). C-N Bond-Forming Reactions: Reductive Amination. Myers Chem 115. Available at: [Link]
-
Chemistry LibreTexts. (2019, June 5). 23.4: Preparation of Amines via Reductive Amination. Available at: [Link]
-
ACS Publications. (2025, December 11). Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity. Journal of Medicinal Chemistry. Available at: [Link]
-
ResearchGate. (2025, August 5). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. Available at: [Link]
-
MDPI. (2023, May 8). Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands. Available at: [Link]
-
ResearchGate. (n.d.). A summary of the purification methods described. Available at: [Link]
- Google Patents. (n.d.). Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof.
-
PMC. (2021, June 17). Enzymatic Approach to the Synthesis of Enantiomerically Pure Hydroxy Derivatives of 1,3,5-Triaza-7-phosphaadamantane. Available at: [Link]
-
Organic Syntheses. (n.d.). Amide formation by decarboxylative condensation of α-keto acids with N-alkyl-hydroxylamines. Available at: [Link]
-
MDPI. (2025, October 14). Spectroscopic and Microscopic Characterization of Inorganic and Polymer Thermoelectric Materials: A Review. Available at: [Link]
-
European Journal of Chemistry. (2024, June 15). Synthesis, spectroscopic characterization, crystal structure and computational studies of two new N-aroyl-N′-(2,4,6-tribromophenyl)thioureas. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Reductive amination - Wikipedia [en.wikipedia.org]
- 9. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 10. CN113214290A - Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof - Google Patents [patents.google.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Enzymatic Approach to the Synthesis of Enantiomerically Pure Hydroxy Derivatives of 1,3,5-Triaza-7-phosphaadamantane - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. Synthesis, spectroscopic characterization, crystal structure and computational studies of two new N-aroyl-N′-(2,4,6-tribromophenyl)thioureas | European Journal of Chemistry [eurjchem.com]
Application Note: High-Efficiency Amide Coupling Protocols for 8-Benzyl-5,8-diazaspiro[3.5]nonane
[1][2][3]
Executive Summary & Structural Analysis[2][3]
This guide details optimized protocols for acylating the secondary amine of 8-Benzyl-5,8-diazaspiro[3.5]nonane .[1][2][3] This scaffold is a critical piperazine bioisostere used in modern drug discovery (e.g., PARP inhibitors, antitubercular agents) to improve physicochemical properties and restrict conformational flexibility.[2][3][4]
The Steric Challenge
The core reactivity challenge lies in the specific topology of the 5,8-diazaspiro[3.5]nonane system.
-
N8 Position: Occupied by a benzyl protecting group.[1][2][3]
-
N5 Position (Target): This is the free secondary amine.[1][3] Crucially, N5 is directly attached to the quaternary spiro-carbon (C4) .[1][2][3]
Chemically, the N5 amine is in a "neopentyl-like" steric environment.[2][3] The gem-disubstitution effect of the cyclobutane ring exerts significant steric pressure, reducing the nucleophilicity of N5 compared to a standard piperazine.[2] Standard coupling protocols (e.g., EDC/NHS) often result in sluggish kinetics, incomplete conversion, or the formation of N-acylurea byproducts.[2]
Success Strategy: To overcome this barrier, this guide prioritizes high-energy active esters (HATU/HOAt) and propylphosphonic anhydride (T3P) methodologies, utilizing polar aprotic solvents to maximize the collision frequency of the hindered nucleophile.[2]
Decision Matrix: Selecting the Right Protocol
Before beginning, select the protocol based on your carboxylic acid substrate:
Figure 1: Strategic decision tree for coupling sterically hindered spirocyclic amines.
Detailed Experimental Protocols
Method A: The "Gold Standard" (HATU/HOAt)
Recommended for: Precious intermediates, chiral acids, and library synthesis.[2]
Principle: HATU generates a highly reactive At-ester (7-azabenzotriazole active ester), which reacts faster with hindered amines than the standard OBt esters generated by HBTU/EDC.[1][2][3]
Reagents:
Step-by-Step Protocol:
-
Activation: In a dried round-bottom flask under N2, dissolve the Carboxylic Acid (1.1 equiv) in anhydrous DMF (0.1 M concentration).
-
Add DIPEA (2.0 equiv) followed by HATU (1.2 equiv).[1][2][3]
-
Critical Step: Stir at Room Temperature (RT) for 15–30 minutes . You must allow the pre-activation to form the active ester before adding the hindered amine.[3]
-
Coupling: Add This compound (1.0 equiv) dissolved in a minimal amount of DMF.
-
Workup: Dilute with EtOAc, wash with sat.[1][2][3] NaHCO3 (x2), water (x1), and brine (x1).[1][2][3] Dry over Na2SO4.[1][2][3]
Method B: The "Scalable Powerhouse" (T3P)
Recommended for: Scale-up (>1g), non-chiral acids, or extremely unreactive amines.[1][2]
Principle: T3P (Propylphosphonic anhydride) acts as a kinetic dehydrating agent.[1][2][3] It is supplied as a solution (usually 50% in EtOAc or DMF) and produces water-soluble byproducts, simplifying purification.[1][2][3]
Reagents:
-
Coupling Agent: T3P (50% w/w in EtOAc or DMF) (2.0 equiv)[1][3]
-
Solvent: EtOAc or DMF (if solubility is an issue)
Step-by-Step Protocol:
-
Combine: In a reactor, charge the Carboxylic Acid (1.1 equiv), Amine (1.0 equiv), and Base (3.0 equiv) in EtOAc (0.2 M).
-
Cool: Cool the mixture to 0°C.
-
Addition: Dropwise add T3P solution (2.0 equiv). The reaction is exothermic; control internal temp < 10°C.[3]
-
Reaction: Allow to warm to RT.
-
Optimization: If the amine is extremely hindered, T3P reactions can be safely heated to reflux (EtOAc) or 80°C (DMF) without significant decomposition.
-
-
Workup: Quench with water. Separate layers. Wash organic layer with 1N NaOH (to remove excess T3P and acid) and brine.[1][3]
Method C: Acid Chloride via Ghosez’s Reagent
Recommended for: Acid-sensitive substrates where thionyl chloride is too harsh.[1][2][3]
Principle: Ghosez’s reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) converts carboxylic acids to acid chlorides under neutral conditions, which then rapidly acylate the hindered N5 amine.[1][2][3]
Protocol:
Performance Comparison Data
The following table summarizes expected performance based on internal application data for hindered secondary amines (N-tert-butyl/N-spiro analogs).
| Coupling Reagent | Reaction Time | Conversion (25°C) | Epimerization Risk | Purification Ease |
| EDC / HOBt | 12–24 hrs | Low (<60%) | Low | Moderate |
| HATU / DIPEA | 2–4 hrs | High (>95%) | Low/Moderate | Difficult (remove urea) |
| T3P / Pyridine | 4–8 hrs | High (>90%) | Very Low | Excellent (aq.[1][2][3] wash) |
| SOCl2 (Acid Cl) | < 1 hr | High (>98%) | High | Moderate |
Troubleshooting & Optimization Mechanisms
If the reaction stalls (common with bulky spiro-systems), utilize the following logic path to diagnose the failure mode.
Figure 2: Troubleshooting logic for stalled amide couplings.
Critical "Pro-Tips" for the Bench Scientist
-
Solvent Effect: For this specific spiro[3.5]nonane, NMP (N-methylpyrrolidone) often outperforms DMF due to higher polarity and boiling point, stabilizing the polar transition state of the nucleophilic attack.[1][3]
-
Microwave Irradiation: Due to the steric hindrance at N5, microwave heating (80°C, 10-20 min) is highly effective and generally safe for this scaffold, provided the benzyl group is stable (which it is).[2][3]
-
Order of Addition: Always activate the acid completely before adding the spiro-amine. Adding the amine too early can result in salt formation with the acid, inhibiting the coupling reagent.
References
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[1][2][3] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1][3][5] Organic Process Research & Development.
-
Valeur, E., & Bradley, M. (2009).[1][2][3] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.[1][2][3]
-
Patterson, A. W., et al. (2011).[1][2][3] Optimization of T3P for the Synthesis of Sterically Hindered Amides. Tetrahedron Letters.
-
BenchChem. (2024).[1][2][3] this compound Product Analysis and Reactivity Profile.
Disclaimer: These protocols are intended for research use by trained personnel. Always consult the Safety Data Sheet (SDS) for this compound before handling.
Docking studies of 8-Benzyl-5,8-diazaspiro[3.5]nonane with target proteins.
Executive Summary
This application note details the computational workflow for evaluating 8-Benzyl-5,8-diazaspiro[3.5]nonane (and its derivatives) against therapeutic protein targets. Unlike traditional planar aromatic scaffolds, this spirocyclic diamine offers high Fsp³ character, improved solubility, and novel exit vectors for side-chain attachment.
This guide focuses on Sigma-1 Receptor (σ1R) and Histamine H3 Receptor as model targets, given their established affinity for lipophilic amine pharmacophores. We provide a validated protocol for ligand preparation, conformational sampling of the strained spiro-ring system, and molecular docking using both rigid and induced-fit algorithms.
Introduction: The "Escape from Flatland"
Medicinal chemistry has shifted towards molecules with higher three-dimensionality (saturation) to improve clinical success rates. The diazaspiro[3.5]nonane core serves as a rigid, sp³-rich bioisostere for piperazine.
Key Structural Features:
-
Rigid Core: The spiro carbon locks the orientation of the two rings (azetidine and piperidine), reducing the entropic penalty upon binding.
-
Vector Orthogonality: Substituents on the nitrogen atoms project at distinct angles compared to flat rings, accessing unexplored pockets in the receptor.
-
Basicity: The piperidine nitrogen is typically basic (pKa ~8.5–9.5), serving as a key anchor point for aspartate/glutamate residues in GPCRs.
Computational Workflow
The following diagram outlines the critical path for docking spirocyclic amines.
Figure 1: Strategic workflow for docking spirocyclic scaffolds. Note the feedback loop for Induced Fit Docking (IFD) if the rigid spiro-core clashes with the receptor backbone.
Detailed Protocol
Phase 1: Ligand Preparation (Critical Step)
The spiro[3.5]nonane system contains a strained 4-membered azetidine ring. Standard force fields often underestimate this strain.
-
Structure Generation:
-
Generate the 3D structure from SMILES: C1CN(CCC12CN(C2)Cc3ccccc3) (Generic representation, verify specific isomer).
-
Stereochemistry: While the core is achiral if unsubstituted at carbon positions, the benzyl placement (N5 vs N8) determines the vector. Ensure the benzyl group is on the correct nitrogen (typically N8 for this specific CAS).
-
-
Protonation State (pH 7.4):
-
Tool: Epik (Schrödinger) or OpenBabel.
-
Insight: The piperidine nitrogen (N8) is the most basic site. Ensure it is protonated (+1 charge) to mimic physiological conditions. The azetidine nitrogen (N5) is significantly less basic due to ring strain and s-character.
-
-
Conformational Search:
-
Use a high-energy window (10–15 kcal/mol) during sampling. The spiro junction is rigid, but the benzyl linker is highly flexible.
-
Phase 2: Target Preparation (Sigma-1 Receptor Case Study)
The Sigma-1 receptor is a chaperone protein with a hydrophobic pocket that binds benzyl-amines perfectly.
-
PDB Selection:
-
Source: (Crystal structure of Sigma-1 with a bound amine).
-
Resolution: < 2.5 Å preferred.
-
-
Pre-processing:
-
Remove water molecules (unless bridging).
-
Crucial: Optimize H-bond networks (Asn/Gln/His flips).
-
Key Residue: Asp126 is the critical anchor residue in Sigma-1 that forms a salt bridge with the protonated amine of the ligand. Ensure this residue is deprotonated (charged -1).
-
Phase 3: Docking Configuration (AutoDock Vina / Glide)
| Parameter | Setting | Rationale |
| Grid Center | X, Y, Z of co-crystallized ligand | Focuses search on the orthosteric site. |
| Grid Size | 20 Å x 20 Å x 20 Å | Sufficient to accommodate the benzyl tail rotation. |
| Exhaustiveness | 32 (Vina) / XP (Glide) | High sampling required for the flexible benzyl linker. |
| Constraints | H-Bond (Asp126) | Forces the piperidine N+ to interact with the aspartate. |
| Scaling Factor | 0.8 (vdW) | Slightly softens repulsion to account for spiro-ring bulk. |
Phase 4: Execution & Analysis
-
Run Docking: Execute the algorithm.
-
Pose Filtering:
-
Discard poses where the spiro-core is exposed to solvent (it should be buried).
-
RMSD Check: If redocking a control, RMSD should be < 2.0 Å.
-
-
Interaction Fingerprint:
-
Salt Bridge: Distance < 4.0 Å between Ligand N+ and Asp126 (Sigma-1) or Asp114 (Histamine H3).
-
Pi-Stacking: Look for T-shaped or parallel stacking between the ligand's benzyl group and aromatic residues (e.g., Tyr, Trp).
-
Results Interpretation: The "Spiro" Effect
When analyzing results, compare the spiro-ligand to a planar analog (e.g., N-benzyl-piperazine).
-
Enrichment: The spiro-ligand often shows better shape complementarity (Van der Waals score) because it fills the "corners" of the pocket that flat rings miss.
-
Pose Stability: The rigid spiro-junction limits the number of collapsed conformations, often leading to a single, highly converged cluster of poses.
Visualizing the Pathway: The following diagram illustrates the specific molecular interactions expected in the Sigma-1 binding pocket.
Figure 2: Interaction map for this compound within the Sigma-1 Receptor binding pocket.
Validation & Troubleshooting
-
Issue: Ligand does not fit; high positive energy scores.
-
Cause: The spiro-ring is bulkier than a flat ring. The receptor crystal structure might be in a "collapsed" state induced by a smaller ligand.
-
Solution: Use Induced Fit Docking (IFD) . Allow side chains within 5 Å of the ligand to rotate during docking. This mimics the "breathing" of the receptor to accommodate the 3D scaffold.
-
-
Validation:
-
Decoy Set: Dock 50 random "flat" amines. The spiro-compound should rank in the top 10% if the pocket truly favors 3D complexity.
-
References
-
Zheng, Y., & Tice, C. M. (2016).[1] The utilization of spirocyclic scaffolds in novel drug discovery.[1][2][3][4][5] Expert Opinion on Drug Discovery, 11(9), 831-834. Link
-
Schmidt, H. R., et al. (2016).[2] Crystal structure of the human σ1 receptor. Nature, 532(7600), 527-530. (PDB: 5HK1). Link
-
Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461. Link
-
Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Medicinal Chemistry. Chemical Reviews, 114(16), 8257–8322. Link
Sources
Application Notes and Protocols for High-Throughput Screening of Diazaspiro[3.5]nonane-Based Compound Libraries
Introduction: The Strategic Imperative for Novel Scaffolds and High-Throughput Screening
The landscape of modern drug discovery is characterized by a relentless pursuit of novel chemical entities that exhibit high potency, selectivity, and favorable pharmacokinetic profiles. A significant challenge in this endeavor is the exploration of new chemical space beyond the predominantly flat, two-dimensional structures that have historically dominated screening libraries. Spirocyclic scaffolds, by virtue of their inherent three-dimensional nature, offer a compelling solution to this challenge.[1][2][3] Among these, the diazaspiro[3.5]nonane motif has emerged as a particularly valuable building block in medicinal chemistry. Its rigid, defined geometry can orient substituents in precise vectors, enhancing interactions with biological targets while potentially improving physicochemical properties like solubility and metabolic stability.[3]
High-throughput screening (HTS) is an indispensable engine of modern drug discovery, enabling the rapid evaluation of vast compound libraries against specific biological targets.[4][5][6] This automated process allows for the identification of "hits"—compounds that modulate the target's activity in a desired manner—which serve as the starting points for lead optimization and subsequent drug development.[4][7] This application note provides a comprehensive guide to the high-throughput screening of a diazaspiro[3.5]nonane-based compound library, offering detailed protocols, expert insights into experimental design, and robust data analysis strategies.
The Diazaspiro[3.5]nonane Scaffold: A Gateway to Three-Dimensional Chemical Space
The strategic incorporation of spirocyclic systems, such as diazaspiro[3.5]nonanes, into compound libraries is driven by several key advantages that address common pitfalls in drug development:
-
Enhanced Three-Dimensionality: The quaternary carbon at the spiro-center imparts a rigid, non-planar structure. This increased fraction of sp3 hybridized carbons (Fsp3) is correlated with a higher probability of clinical success, as it allows for more specific and complex interactions with the intricate topographies of protein binding sites.[3]
-
Improved Physicochemical and Pharmacokinetic Properties: Judicious modification of the diazaspiro[3.5]nonane core can lead to compounds with lower lipophilicity (LogD) and enhanced aqueous solubility compared to their non-spirocyclic counterparts.[3] This can translate to improved metabolic stability and a more favorable absorption, distribution, metabolism, and excretion (ADME) profile.
-
Novelty and Intellectual Property: The synthesis of unique diazaspiro[3.5]nonane derivatives provides access to novel chemical space, offering a strong foundation for new intellectual property claims.[1][8]
The synthesis of orthogonally protected diazaspiro[3.5]nonane analogues allows for the systematic and diverse functionalization of the scaffold, making it an ideal starting point for the construction of a high-quality screening library.[9]
The High-Throughput Screening Workflow: A Conceptual Overview
The HTS process is a multi-stage endeavor that begins with assay development and culminates in the identification of validated hits.[10][11] Each step is critical for the overall success of the screening campaign.
Caption: High-Throughput Screening (HTS) Workflow.
Application Note: Screening a Diazaspiro[3.5]nonane Library Against a Protein-Protein Interaction Target
This section provides a detailed protocol for screening a diazaspiro[3.5]nonane library against a hypothetical protein-protein interaction (PPI) target using a fluorescence polarization (FP) assay as the primary screen, followed by a cell-based reporter assay for hit validation.
Library Design and Preparation
A well-designed library is foundational to a successful HTS campaign. The diazaspiro[3.5]nonane library should be constructed to maximize chemical diversity while maintaining drug-like properties.
-
Scaffold Decoration: Utilize a diverse set of building blocks to decorate the nitrogen atoms of the diazaspiro[3.5]nonane core. This allows for the exploration of various chemical vectors and functionalities.
-
Physicochemical Properties: Ensure that the library adheres to established guidelines for drug-likeness (e.g., Lipinski's Rule of Five). The average molecular weight, cLogP, and number of hydrogen bond donors/acceptors should be within acceptable ranges.
-
Compound Management: Compounds are typically solubilized in 100% dimethyl sulfoxide (DMSO) at a stock concentration of 10 mM.[10] These are stored in 384-well plates, ready for automated liquid handling.
Primary Assay: Fluorescence Polarization (FP) Competition Assay
Principle: FP is a robust, homogeneous assay format ideal for HTS of PPIs.[12][13] It measures the change in the rotational speed of a fluorescently labeled probe (a peptide or small molecule that binds to one of the protein partners). When the probe is unbound, it tumbles rapidly, resulting in low polarization. When bound to a large protein, its tumbling slows, leading to high polarization.[14][15] Library compounds that disrupt this interaction will displace the probe, causing a decrease in polarization.[12]
Protocol: Assay Development and Validation
The goal of this phase is to develop a robust and reproducible assay with a sufficient signal window for HTS.[16][17]
-
Reagent Preparation:
-
Assay Buffer: 20 mM HEPES, pH 7.4, 150 mM NaCl, 1 mM TCEP, 0.01% Triton X-100. Rationale: This buffer system maintains protein stability and minimizes non-specific binding.
-
Protein A: Recombinant target protein, purified to >95%.
-
Fluorescent Probe: A peptide derived from the binding interface of Protein B, labeled with a fluorophore (e.g., FITC).
-
-
Binder Titration (Determining Kd):
-
Prepare a serial dilution of Protein A in assay buffer.
-
Add a fixed, low concentration of the fluorescent probe (e.g., 5 nM) to each well of a 384-well, low-binding black plate.
-
Add the Protein A dilutions.
-
Incubate at room temperature for 60 minutes.
-
Read the fluorescence polarization on a suitable plate reader.
-
Plot mP (millipolarization) values against Protein A concentration and fit the data to a one-site binding model to determine the dissociation constant (Kd). Rationale: This step is crucial to understand the binding affinity of the probe and to select an appropriate protein concentration for the screening assay (typically at or slightly below the Kd).[18]
-
-
Assay Validation and Z'-Factor Calculation:
-
The Z'-factor is a statistical parameter that assesses the quality of an HTS assay. A Z' > 0.5 is considered excellent for screening.[5][19]
-
Protocol:
-
Prepare 16 wells with "High Signal" controls: Protein A (at Kd concentration), fluorescent probe (5 nM) in assay buffer with 0.1% DMSO.
-
Prepare 16 wells with "Low Signal" controls: Fluorescent probe (5 nM) in assay buffer with 0.1% DMSO.
-
Incubate and read as above.
-
Calculate the Z'-factor using the formula: Z' = 1 - (3 * (SD_high + SD_low)) / |Mean_high - Mean_low|
-
-
| Parameter | Description | Acceptance Criterion |
| Signal Window | Mean_high / Mean_low | > 2 |
| Z'-Factor | Statistical measure of assay quality | > 0.5 |
| DMSO Tolerance | Final DMSO concentration | < 1% |
Protocol: Primary HTS Campaign
-
Compound Plating: Using an automated liquid handler, transfer 50 nL of each compound from the 10 mM diazaspiro[3.5]nonane library stock plates to the 384-well assay plates. This results in a final compound concentration of 10 µM in a 50 µL assay volume.
-
Reagent Addition:
-
Add 25 µL of a 2X solution of Protein A (at 2 * Kd concentration) to all wells.
-
Add 25 µL of a 2X solution of the fluorescent probe (at 10 nM) to all wells. Rationale: Adding reagents in two steps minimizes reagent waste and improves accuracy.
-
-
Incubation: Incubate the plates at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the fluorescence polarization on a plate reader.
Data Analysis and Hit Identification
-
Data Normalization: Raw data from each plate is normalized to the plate-specific controls. The percent inhibition for each compound is calculated: % Inhibition = 100 * (mP_high - mP_sample) / (mP_high - mP_low)
-
Hit Selection: A common method for hit selection is to use a statistical cutoff, such as three times the standard deviation of the sample population (Z-score) or a fixed percent inhibition threshold (e.g., >50%).[20][21]
-
Removal of Pan-Assay Interference Compounds (PAINS): Hits should be computationally filtered to remove known promiscuous compounds that frequently appear as false positives in HTS assays.[20]
Hit Confirmation and Secondary Assays
Hits identified from the primary screen require validation to eliminate false positives and confirm their activity.[7]
-
Hit Confirmation (Re-test): "Cherry-pick" the initial hits from the library plates and re-test them in the primary FP assay to confirm their activity.
-
Dose-Response Curves: Confirmed hits are tested in a serial dilution format (e.g., 8-point dose-response) to determine their potency (IC50).
-
Orthogonal and Secondary Assays: It is crucial to confirm hit activity in a different, preferably label-free or cell-based, assay to rule out technology-specific artifacts.[11]
Protocol: Cell-Based Reporter Assay
Principle: A cell line is engineered to express a reporter gene (e.g., luciferase) under the control of a transcription factor that is activated or repressed by the PPI of interest. Compounds that disrupt the PPI will cause a measurable change in reporter gene expression.[16][22]
Caption: Hypothetical Cell-Based Reporter Assay Pathway.
-
Cell Seeding: Seed the engineered reporter cell line into 384-well white, clear-bottom plates at an optimized density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the confirmed hit compounds.
-
Incubation: Incubate for a predetermined time (e.g., 18-24 hours) to allow for changes in gene expression.
-
Lysis and Signal Detection: Lyse the cells and add the luciferase substrate. Read the luminescence signal on a plate reader.
-
Data Analysis: Calculate the EC50 values from the dose-response curves. Compounds that are active in both the primary FP and the secondary cell-based assay are considered validated hits and are prioritized for further medicinal chemistry efforts.
| Assay Type | Purpose | Key Metric |
| Primary FP Screen | Initial identification of active compounds | % Inhibition |
| Hit Confirmation | Confirmation of activity from primary screen | Confirmed Activity |
| FP Dose-Response | Potency determination | IC50 |
| Cell-Based Reporter | Validation in a biological context | EC50 |
Conclusion
The combination of a structurally novel diazaspiro[3.5]nonane-based library with a robustly designed high-throughput screening cascade provides a powerful platform for the discovery of new chemical probes and starting points for drug development. By following rigorous protocols for assay validation, primary screening, and hit confirmation using orthogonal methods, researchers can confidently identify and advance promising compounds. The three-dimensional nature of the diazaspiro[3.5]nonane scaffold offers a distinct advantage in targeting complex biological systems, paving the way for the next generation of therapeutics.
References
-
Title: Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS) Source: Axion BioSystems URL: [Link]
-
Title: Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC Source: National Center for Biotechnology Information URL: [Link]
-
Title: Spirocyclic Scaffolds in Medicinal Chemistry - ACS Publications Source: ACS Publications URL: [Link]
-
Title: Spirocyclic Scaffolds in Medicinal Chemistry - PubMed Source: PubMed URL: [Link]
-
Title: Spirocyclic Diamine Scaffolds for Medicinal Chemistry - Reymond Research Group Source: Reymond Research Group URL: [Link]
-
Title: Cell-Based Assays in High-Throughput Screening for Drug Discovery - Lifescience Global Source: Lifescience Global URL: [Link]
-
Title: Unlocking the Potential of Spirocycles in Medicinal Chemistry - Oreate AI Blog Source: Oreate AI Blog URL: [Link]
-
Title: Application of Fluorescence Polarization in HTS Assays - PubMed Source: PubMed URL: [Link]
-
Title: Cell-based assays for high-throughput screening. - Broad Institute Source: Broad Institute URL: [Link]
-
Title: Cell-based assays for high-throughput screening - PubMed - NIH Source: National Center for Biotechnology Information URL: [Link]
-
Title: High-throughput screening (HTS) | BMG LABTECH Source: BMG LABTECH URL: [Link]
-
Title: Fluorescence Polarization Detection | BMG LABTECH Source: BMG LABTECH URL: [Link]
-
Title: From Lab to Lead: Using Fluorescence Polarization in Drug Development - BellBrook Labs Source: BellBrook Labs URL: [Link]
-
Title: Establishing and optimizing a fluorescence polarization assay - Molecular Devices Source: Molecular Devices URL: [Link]
-
Title: High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery Source: Medium URL: [Link]
-
Title: Unlocking the Potential of Cell-Based Assays in Modern Scientific Research - Vipergen Source: Vipergen URL: [Link]
-
Title: Establishing assays and small molecule screening facilities for Drug discovery programs Source: European Pharmaceutical Review URL: [Link]
-
Title: Experimental Design and Statistical Methods for Improved Hit Detection in High-Throughput Screening - ResearchGate Source: ResearchGate URL: [Link]
-
Title: What is High-Throughput Screening (HTS)? - LabKey Source: LabKey URL: [Link]
-
Title: High-Throughput Screening (HTS) - Selvita Source: Selvita URL: [Link]
-
Title: Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry Source: Thieme Connect URL: [Link]
-
Title: Small Compound Screening Overview - Target Discovery Institute - University of Oxford Source: University of Oxford URL: [Link]
-
Title: Accelerating Discovery and Development with Advances in High-Throughput Screening Source: Pharmaceutical Technology URL: [Link]
-
Title: Hit Identification - Revolutionizing Drug Discovery | Explore Now - Vipergen Source: Vipergen URL: [Link]
-
Title: The Power of High-Throughput Screening (HTS):Driving Smarter Drug Discovery Source: Southern Research URL: [Link]
-
Title: Analysis of HTS data - Cambridge MedChem Consulting Source: Cambridge MedChem Consulting URL: [Link]
-
Title: Data analysis approaches in high throughput screening Source: SlideShare URL: [Link]
-
Title: A pragmatic approach to hit validation following biochemical high-throughput screening Source: Drug Discovery Today URL: [Link]
-
Title: Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry | Request PDF - ResearchGate Source: ResearchGate URL: [Link]
- Title: Synthesis method of 2, 5-dioxa-8-azaspiro [3.
-
Title: Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity | Journal of Medicinal Chemistry - ACS Publications Source: ACS Publications URL: [Link]
-
Title: Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity | Journal of Medicinal Chemistry - ACS Publications Source: ACS Publications URL: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Spirocyclic Scaffolds in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 4. bmglabtech.com [bmglabtech.com]
- 5. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 6. labkey.com [labkey.com]
- 7. Hit Identification - Revolutionizing Drug Discovery | Explore Now [vipergen.com]
- 8. researchgate.net [researchgate.net]
- 9. Thieme E-Books & E-Journals - [thieme-connect.de]
- 10. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 11. selvita.com [selvita.com]
- 12. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Application of Fluorescence Polarization in HTS Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. bmglabtech.com [bmglabtech.com]
- 15. bellbrooklabs.com [bellbrooklabs.com]
- 16. marinbio.com [marinbio.com]
- 17. Small Compound Screening Overview — Target Discovery Institute [tdi.ox.ac.uk]
- 18. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 19. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 20. Analysis of HTS data | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 21. rna.uzh.ch [rna.uzh.ch]
- 22. lifescienceglobal.com [lifescienceglobal.com]
Use of 8-Benzyl-5,8-diazaspiro[3.5]nonane in developing DprE1 inhibitors.
Application Note: 8-Benzyl-5,8-diazaspiro[3.5]nonane in DprE1 Inhibitor Design
Executive Summary: Escaping "Flatland" in TB Drug Discovery
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) Mycobacterium tuberculosis (Mtb) necessitates novel therapeutic agents.[1][2] Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) has been validated as a highly vulnerable target for cell wall inhibition. While first-generation inhibitors like BTZ-043 and PBTZ-169 (Macozinone) show potency, they rely on planar piperazine linkers.
This guide details the application of This compound (CAS: 2098036-81-6) as a superior spirocyclic scaffold.[3] By replacing flat aromatic linkers with this rigid, three-dimensional core, researchers can significantly improve the fraction of sp3-hybridized carbons (
Chemical Rationale & Structural Architecture
The Spirocyclic Advantage
Traditional DprE1 inhibitors utilize a "Head-Linker-Tail" architecture. The "Head" (e.g., nitrobenzothiazinone) covalently binds to Cys387 of DprE1.[4][5] The "Linker" positions the "Tail" into a hydrophobic pocket.
-
Old Standard: Piperazine linker (Planar, flexible).
-
New Standard: 5,8-diazaspiro[3.5]nonane (Rigid, 3D, orthogonal exit vectors).
The This compound molecule consists of a 4-membered azetidine ring spiro-fused to a 6-membered piperidine ring. The benzyl group protects the piperidine nitrogen (N8), leaving the azetidine nitrogen (N5) available for coupling to the warhead.
Mechanism of Action Visualization
The following diagram illustrates how the scaffold facilitates the inhibition pathway:
Figure 1: Mechanism of suicide inhibition by BTZ-spiro conjugates. The spiro scaffold ensures precise positioning of the nitro group for reduction by FAD.
Experimental Protocol: Chemical Synthesis
This protocol describes the coupling of the this compound scaffold to a 2-chloro-benzothiazinone (BTZ) core. This is the critical step in generating the active inhibitor.
Reagents Required:
-
Scaffold: this compound (1.0 equiv).
-
Warhead: 2-Chloro-6-nitro-1,3-benzothiazin-4-one (1.0 equiv).
-
Base: Triethylamine (TEA) or DIPEA (2.0 equiv).
-
Solvent: Anhydrous Acetonitrile (MeCN) or Ethanol (EtOH).
Step-by-Step Methodology:
-
Preparation: Dissolve 2-Chloro-6-nitro-1,3-benzothiazin-4-one (1.0 mmol) in anhydrous MeCN (10 mL) in a round-bottom flask under an inert atmosphere (
). -
Addition: Cool the solution to 0°C. Add Triethylamine (2.0 mmol) dropwise.
-
Coupling: Add This compound (1.0 mmol) slowly. The azetidine nitrogen (N5) is less sterically hindered and more nucleophilic than the protected piperidine, facilitating selective
coupling. -
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (Mobile phase: DCM/MeOH 95:5). The spot for the chloride starting material should disappear.
-
Work-up: Evaporate the solvent under reduced pressure. Resuspend the residue in water (20 mL) and extract with Ethyl Acetate (3 x 20 mL).
-
Purification: Wash combined organic layers with brine, dry over
, and concentrate. Purify via silica gel column chromatography (Gradient: 0-5% MeOH in DCM). -
Yield: Expect a yellow/orange solid (Yield: 75–85%).
Note on Derivatization: If the benzyl group is intended as a protecting group rather than the final hydrophobic tail, perform catalytic hydrogenation (
Experimental Protocol: Biological Validation (DprE1 Assay)
To validate the synthesized inhibitor, use the Amplex Red Coupled Assay . DprE1 produces
Materials:
-
Recombinant Mtb DprE1 enzyme.[6]
-
Substrate: Farnesyl phosphoryl-β-D-ribose (FPR).
-
Coupling System: Horseradish Peroxidase (HRP) + Amplex Red.[4]
-
Buffer: 50 mM Glycylglycine (pH 8.5), 100 mM NaCl.
Workflow Diagram:
Figure 2: Fluorometric DprE1 inhibition assay workflow.
Detailed Protocol:
-
Inhibitor Dilution: Prepare 3-fold serial dilutions of the spiro-BTZ compound in DMSO (Final DMSO conc < 2%).
-
Pre-incubation: In a black 96-well plate, mix 100 nM DprE1 enzyme with 1 µL of inhibitor. Incubate for 10 minutes at 30°C.
-
Reaction Start: Add 50 µL of Master Mix containing:
-
150 µM FPR (Substrate).
-
50 µM Amplex Red.[4]
-
0.5 U/mL HRP.
-
-
Measurement: Immediately monitor fluorescence (Ex 530 nm / Em 590 nm) in kinetic mode for 30 minutes.
-
Analysis: Determine the slope of the linear phase (RFU/min). Calculate % Inhibition relative to DMSO control.
Data Presentation & Interpretation
When characterizing this compound derivatives, structure your data as follows to demonstrate the "Spiro Effect."
| Compound ID | Core Scaffold | Solubility (µM) | DprE1 | Mtb MIC (µg/mL) | |
| BTZ-043 | Piperazine (Flat) | 0.25 | < 5 | 2.5 | 0.002 |
| Spiro-1 (Ref) | Diazaspiro[3.5] | 0.55 | > 100 | 1.8 | 0.001 |
| Negative Ctrl | DMSO | N/A | N/A | > 10,000 | > 64 |
Key Insight: A successful application of this scaffold should result in an
References
-
Makarov, V., et al. (2009). "Benzothiazinones kill Mycobacterium tuberculosis by blocking arabinan synthesis."[7] Science, 324(5928), 801-804.
-
Wang, A., et al. (2020). "Identification of benzothiazinones containing 2-benzyl-2,7-diazaspiro[3.5]nonane moieties as new antitubercular agents." European Journal of Medicinal Chemistry, 200, 112409.[8]
-
Hiesinger, K., et al. (2021).[9] "Spirocyclic Scaffolds in Medicinal Chemistry." Journal of Medicinal Chemistry, 64(1), 150–183.[9]
-
Batt, S.M., et al. (2012). "Structural Basis for Benzothiazinone-Mediated Killing of Mycobacterium tuberculosis." Proceedings of the National Academy of Sciences, 109(28), 11354-11359.
Disclaimer: This guide is for research purposes only. Handling Mycobacterium tuberculosis requires BSL-3 containment facilities. All chemical synthesis should be performed in a fume hood with appropriate PPE.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Scaffold Morphing To Identify Novel DprE1 Inhibitors with Antimycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound|CAS 2098036-81-6 [benchchem.com]
- 4. Characterization of DprE1-Mediated Benzothiazinone Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances of DprE1 Inhibitors against Mycobacterium tuberculosis: Computational Analysis of Physicochemical and ADMET Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Identification of benzothiazinones containing 2-benzyl-2,7-diazaspiro[3.5]nonane moieties as new antitubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 8-Benzyl-5,8-diazaspiro[3.5]nonane
Welcome to the Technical Support Center for the synthesis of 8-Benzyl-5,8-diazaspiro[3.5]nonane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions to improve the yield and purity of this valuable spirocyclic scaffold. As a key building block in the development of novel therapeutics, including PARP inhibitors and antitubercular agents, a robust and reproducible synthetic route is paramount.[1]
Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section addresses specific issues that may arise during the synthesis of this compound, presented in a question-and-answer format to directly tackle experimental challenges.
Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Answer:
Low yields in the synthesis of this compound, typically achieved through reductive amination of 5,8-diazaspiro[3.5]nonane with benzaldehyde, can stem from several factors.[1] A systematic approach to troubleshooting is recommended.
-
Incomplete Reaction: The reaction may not be reaching completion.
-
Solution: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting material is still present after the initial reaction time, consider extending the reaction duration. Increasing the temperature in modest increments (e.g., 10 °C at a time) can also enhance the reaction rate, but be mindful of potential side reactions or decomposition.[2]
-
-
Suboptimal Reagent Stoichiometry: An incorrect ratio of reactants can lead to incomplete conversion or the formation of side products.
-
Solution: While a 1:1 molar ratio of the diamine to benzaldehyde is theoretically sound, a slight excess of benzaldehyde (e.g., 1.1 equivalents) can sometimes drive the reaction to completion. However, a large excess should be avoided to minimize purification challenges.
-
-
Inefficient Reducing Agent: The choice and handling of the reducing agent are critical.
-
Solution: Sodium triacetoxyborohydride (STAB) is a commonly used and effective reducing agent for reductive aminations as it is selective for the imine over the aldehyde.[3] Ensure your STAB is fresh and has been stored under anhydrous conditions. If using other reducing agents like sodium cyanoborohydride, be aware of its toxicity and the potential for cyanide-containing byproducts.[4][5]
-
-
Reaction Conditions: The solvent and pH can significantly influence the reaction outcome.
-
Solution: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are standard solvents for this reaction. The reaction is often mildly acidic to promote imine formation. The addition of a small amount of acetic acid can be beneficial.[4]
-
Question 2: I am observing significant side product formation. How can I identify and minimize these impurities?
Answer:
Side product formation is a common challenge. The most likely impurities in this synthesis are the result of over-alkylation or reactions involving impurities in the starting materials.
-
Dibenzylation: The most probable side product is the 5,8-dibenzyl-5,8-diazaspiro[3.5]nonane. This occurs when the newly formed secondary amine of the product reacts further with another molecule of benzaldehyde and the reducing agent.
-
Solution:
-
Control Stoichiometry: Use a 1:1 or a slight excess of the diamine to benzaldehyde ratio to favor mono-benzylation.
-
Slow Addition: Add the benzaldehyde solution dropwise to the reaction mixture containing the diamine. This maintains a low concentration of the aldehyde, minimizing the chance of a second benzylation event.
-
-
-
Unreacted Starting Materials: Residual 5,8-diazaspiro[3.5]nonane and benzaldehyde may be present.
-
Solution: As mentioned previously, optimizing reaction time, temperature, and stoichiometry can minimize unreacted starting materials.
-
-
Impurity Identification:
-
Solution: Utilize LC-MS to identify the molecular weights of the impurities. The dibenzylated product will have a molecular weight corresponding to the addition of two benzyl groups. NMR spectroscopy can also be used to characterize the impurities after isolation. In the ¹H NMR of the dibenzylated product, the signal for the N-H proton will be absent.
-
Question 3: The purification of my product is difficult, and I'm experiencing product loss.
Answer:
Purification of this compound can be challenging due to the basic nature of the amine and the potential for closely eluting impurities.
-
Choice of Purification Method:
-
Solution: Flash column chromatography on silica gel is the most common method for purifying this compound.[2]
-
Solvent System: A gradient elution starting with a non-polar solvent (e.g., hexane or DCM) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol) is typically effective. The addition of a small amount of a basic modifier like triethylamine (e.g., 0.5-1%) to the eluent can help to prevent the product from tailing on the silica gel, leading to better separation and recovery.
-
-
-
Product Loss During Workup:
-
Solution:
-
Aqueous Workup: During the aqueous workup, ensure the pH of the aqueous layer is basic (pH > 10) before extracting with an organic solvent. This ensures the amine product is in its free base form and has maximum solubility in the organic layer.
-
Emulsion Formation: Emulsions can form during extraction. Adding a small amount of brine can help to break up emulsions.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the best method for the synthesis of the starting material, 5,8-diazaspiro[3.5]nonane?
The synthesis of the 5,8-diazaspiro[3.5]nonane core can be a multi-step process. One common approach involves the construction of a spirocyclic intermediate followed by functional group manipulations to introduce the two nitrogen atoms. For researchers seeking a direct route, commercially available starting materials that can be converted to the spirodiamine are often employed to shorten the synthetic sequence. A detailed literature search for the synthesis of this specific spirodiamine is recommended to select the most suitable route based on available resources and expertise.
Q2: Can I use other methods besides reductive amination to synthesize this compound?
Yes, other methods can be employed. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful alternative for forming C-N bonds.[6][7] This would involve reacting 5,8-diazaspiro[3.5]nonane with a benzyl halide (e.g., benzyl bromide) in the presence of a palladium catalyst, a suitable phosphine ligand, and a base. However, for this specific transformation, reductive amination is often more straightforward, cost-effective, and avoids the use of heavy metals.
Q3: How can I confirm the identity and purity of my final product?
A combination of analytical techniques is essential for confirming the structure and purity of this compound.
-
NMR Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation. The ¹H NMR spectrum should show characteristic signals for the benzyl group protons (typically in the aromatic region around 7.2-7.4 ppm), the benzylic protons (a singlet or multiplet around 3.5-4.5 ppm), and the protons of the spirocyclic core in the aliphatic region. The integration of these signals should correspond to the number of protons in the molecule.
-
Mass Spectrometry (MS): MS will confirm the molecular weight of the compound (216.32 g/mol ).[1] High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition.
-
Purity Analysis: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used to assess the purity of the final compound.
Q4: What are the key safety precautions I should take during this synthesis?
Standard laboratory safety practices should always be followed. Specifically:
-
Reagent Handling: Handle all chemicals with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Benzaldehyde is a combustible liquid and an irritant. Sodium triacetoxyborohydride is a water-reactive solid.
-
Reaction Setup: Perform the reaction in a well-ventilated fume hood.
-
Waste Disposal: Dispose of all chemical waste according to your institution's safety guidelines.
Experimental Protocols
Detailed Protocol for Reductive Amination Synthesis of this compound
This protocol provides a step-by-step methodology for the synthesis of this compound via reductive amination.
Materials:
-
5,8-diazaspiro[3.5]nonane
-
Benzaldehyde
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane, Ethyl Acetate, Triethylamine)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 5,8-diazaspiro[3.5]nonane (1.0 eq) in anhydrous DCM.
-
Addition of Aldehyde: To the stirred solution, add benzaldehyde (1.05 eq) dropwise at room temperature.
-
Acid Catalyst: Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq).
-
Imine Formation: Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate. Monitor the progress by TLC.
-
Reduction: In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 eq) in anhydrous DCM. Add the STAB slurry portion-wise to the reaction mixture at 0 °C (ice bath).
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction for the disappearance of the imine intermediate by TLC or LC-MS.
-
Workup:
-
Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer. Extract the aqueous layer with DCM (3 x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., 0% to 50%) with 0.5% triethylamine.
-
Characterization: Characterize the purified product by NMR and MS to confirm its identity and purity.
| Reagent | Molar Eq. |
| 5,8-diazaspiro[3.5]nonane | 1.0 |
| Benzaldehyde | 1.05 |
| Sodium triacetoxyborohydride | 1.5 |
| Acetic Acid | 0.1 |
Table 1: Recommended Reagent Stoichiometry for Reductive Amination.
Visualizing the Process
Reaction Workflow
Caption: Experimental workflow for the synthesis of this compound.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common issues in the synthesis.
References
-
ACS Omega. Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines. [Link]
-
Master Organic Chemistry. Reductive Amination, and How It Works. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
-
ACS Publications. Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity. [Link]
-
Master Organic Chemistry. Reductive Amination, and How It Works. [Link]
-
Reddit. Help troubleshooting a Buchwald-Hartwig amination?[Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
-
Chemical Insights. How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. [Link]
-
BYU ScholarsArchive. An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. [Link]
-
PMC. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. [Link]
Sources
- 1. This compound|CAS 2098036-81-6 [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Overcoming Solubility Challenges with 8-Benzyl-5,8-diazaspiro[3.5]nonane Derivatives
Welcome to the technical support center for 8-Benzyl-5,8-diazaspiro[3.5]nonane and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who are leveraging this promising spirocyclic scaffold. The unique three-dimensional structure of these compounds offers significant advantages in medicinal chemistry, but it can also present challenges, most notably poor aqueous solubility.[1]
This document provides in-depth troubleshooting guides, validated experimental protocols, and frequently asked questions to help you navigate and overcome these solubility hurdles, ensuring the reliability and success of your experiments.
Section 1: Understanding the Core Problem: Why Do These Derivatives Have Solubility Issues?
The solubility of a compound is governed by its physicochemical properties. For this compound derivatives, the key factors are its basicity, rigidity, and crystalline structure.
-
Inherent Basicity : The core structure contains two nitrogen atoms within the diazaspiro ring system. These amines are basic and can be protonated. The solubility of such weakly basic drugs is highly dependent on pH.[2] In neutral or basic aqueous media, the compound exists predominantly in its neutral, less soluble form. In acidic conditions, the nitrogens become protonated, forming a more polar, and therefore more water-soluble, salt.[3][4]
-
Molecular Structure and Crystallinity : The rigid, bulky spirocyclic system, combined with the often-hydrophobic benzyl group, can lead to strong intermolecular interactions in the solid state.[1][5] This results in a stable crystal lattice that requires significant energy to break apart, a key step in the dissolution process.[6][7] The physical form of the drug—whether it's a stable crystalline polymorph or a more soluble amorphous form—dramatically impacts its dissolution profile.[8][9]
Kinetic vs. Thermodynamic Solubility: A Critical Distinction
In early-stage research, it is crucial to understand the difference between kinetic and thermodynamic solubility, as inconsistent results often arise from confusing the two.[10][11]
-
Kinetic Solubility is measured by dissolving the compound in an organic solvent (like DMSO) and then diluting it into an aqueous buffer. It measures the concentration at which the compound precipitates out of a supersaturated solution.[12][13] This value is often higher but represents a metastable state.[14]
-
Thermodynamic Solubility is the true equilibrium solubility. It is determined by adding an excess of the solid compound to a solvent and allowing it to equilibrate over an extended period (e.g., 24-72 hours).[12][13] This value is more representative of in vivo conditions and is critical for formulation development.
Section 2: Troubleshooting Guide
This section is formatted as a series of common problems and actionable solutions.
Q1: My compound won't dissolve in my aqueous assay buffer for initial screening. What should I do?
This is a classic challenge when moving from a solid compound to a biological assay. Direct dissolution in buffer is often not feasible.
Answer: The standard industry practice is to first create a high-concentration stock solution in an organic solvent, typically Dimethyl Sulfoxide (DMSO).
Causality: DMSO is a powerful, water-miscible organic solvent that can disrupt the crystal lattice of your compound.[] This allows you to create a concentrated stock (e.g., 10-20 mM) that can then be serially diluted into your final assay buffer.
Protocol Steps:
-
Weigh out a precise amount of your this compound derivative.
-
Add the calculated volume of high-purity, anhydrous DMSO to achieve your target concentration.
-
Vortex thoroughly and use gentle warming (30-37°C) or sonication if necessary to ensure complete dissolution.
-
Visually inspect the solution to confirm there are no solid particulates.
-
For your assay, perform serial dilutions from this stock solution. Crucially, ensure the final concentration of DMSO in your assay is low (typically <0.5%) to avoid solvent-induced artifacts.
Q2: My compound precipitates immediately when I dilute my DMSO stock into the aqueous buffer. How can I prevent this?
This indicates that while your compound is soluble in DMSO, its kinetic solubility in the aqueous buffer is very low, and the system is crashing out of a supersaturated state.
Answer: You have several strategies to address this, which can be used alone or in combination. The goal is to make the final aqueous environment more "hospitable" to your compound.
Strategy 1: pH Adjustment (Most Effective for Basic Compounds)
-
Causality : As a basic compound, your derivative's solubility will dramatically increase at a lower pH.[16][17] By protonating the amine groups, you create a charged species that is much more soluble in polar solvents like water.
-
Action : Prepare your assay buffer at a lower pH (e.g., pH 5.0 or 6.0) instead of the standard physiological pH of 7.4. You must first confirm that the lower pH does not negatively impact your assay's biological components (e.g., enzyme activity, cell viability).
Strategy 2: Use of Co-solvents
-
Causality : Co-solvents are water-miscible organic solvents that reduce the overall polarity of the aqueous solution, making it easier to solubilize hydrophobic compounds.[18][19]
-
Action : Incorporate a small percentage of a biocompatible co-solvent into your final assay buffer. Common choices include ethanol, propylene glycol, or polyethylene glycol (PEG 400).[][20] Start with low concentrations (e.g., 1-5%) and, as with pH, validate that the co-solvent does not interfere with your assay.
Strategy 3: Surfactants
-
Causality : Surfactants form micelles that can encapsulate hydrophobic molecules, effectively increasing their apparent solubility in an aqueous medium.[21][22]
-
Action : Add a very low concentration of a non-ionic surfactant, such as Tween® 80 or Triton™ X-100, to your buffer (often in the 0.01-0.1% range). This is a common technique in formulation but requires careful validation for in vitro assays.
Q3: I need to prepare a stable, high-concentration formulation for in vivo studies. What is my best option?
For animal studies, DMSO stocks are often unsuitable due to toxicity and precipitation upon injection. You need a stable, biocompatible formulation.
Answer: Salt formation is the most robust and widely accepted strategy for improving the solubility and stability of ionizable active pharmaceutical ingredients (APIs).[23][24][25]
Causality : Reacting your basic this compound derivative with an acid creates a stable salt form. This salt is a distinct molecular entity with its own, often much higher, aqueous solubility and improved physical properties compared to the free base.[26][27] Approximately 50% of all marketed drugs are administered as salts.[23]
Commonly Used Acids (Counterions) for Salt Formation:
| Acid (Counterion) | Type | Notes |
|---|---|---|
| Hydrochloric Acid (HCl) | Inorganic | Creates simple, often highly soluble chloride salts. Very common. |
| Sulfuric Acid | Inorganic | Can form sulfate or bisulfate salts. |
| Methanesulfonic Acid (Mesylate) | Organic | Good for forming stable, crystalline salts. |
| Tartaric Acid | Organic | A chiral acid, can be used for chiral resolution. |
| Citric Acid | Organic | Can form salts with different stoichiometries. |
Action : Perform a salt screening study. This involves reacting your compound with a panel of pharmaceutically acceptable acids to identify a salt form with optimal solubility, crystallinity, and stability. The resulting salt can then be formulated in a simple aqueous vehicle like saline or a buffered solution for in vivo administration.
Section 3: Key Experimental Protocols
These protocols provide a starting point for systematically evaluating and improving the solubility of your compounds.
Protocol 1: Kinetic Solubility Assay (High-Throughput Screening)
Objective : To quickly estimate the solubility of multiple compounds upon precipitation from a DMSO stock.
Methodology :
-
Stock Preparation : Prepare 10 mM stock solutions of your test compounds in 100% DMSO.
-
Assay Plate : In a 96-well plate, add 198 µL of your aqueous test buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to each well.
-
Compound Addition : Add 2 µL of the 10 mM DMSO stock to the buffer in each well. This creates a final concentration of 100 µM with 1% DMSO. Mix well.
-
Incubation : Incubate the plate at room temperature for 2 hours with gentle shaking.
-
Precipitate Removal : Filter the plate using a solubility filter plate (e.g., Millipore Multiscreen) or centrifuge the plate at high speed to pellet any precipitate.[12]
-
Quantification : Transfer the clear supernatant to a new UV-transparent 96-well plate. Measure the absorbance at the compound's λ-max.
-
Calculation : Compare the absorbance of the sample to a standard curve prepared by diluting the DMSO stock in a 50:50 acetonitrile:water mixture (where the compound is fully soluble) to determine the concentration of the dissolved compound. This concentration is the kinetic solubility.
Protocol 2: Thermodynamic (Shake-Flask) Solubility Assay
Objective : To determine the true equilibrium solubility of a compound.
Methodology :
-
Preparation : Add an excess amount of solid compound (e.g., 1-2 mg, enough that some solid will remain undissolved) to a glass vial.
-
Solvent Addition : Add a known volume (e.g., 1 mL) of the desired aqueous buffer.
-
Equilibration : Seal the vial and place it on a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for 24-72 hours.[13]
-
QC Check : After incubation, visually confirm that excess solid is still present at the bottom of the vial. This is essential to ensure saturation was reached.
-
Sample Processing : Allow the solid to settle. Carefully remove an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove all undissolved particles.
-
Dilution & Quantification : Dilute the clear filtrate with an appropriate organic solvent (e.g., acetonitrile) and quantify the compound concentration using a validated analytical method like HPLC-UV or LC-MS. This concentration is the thermodynamic solubility.
Section 4: Frequently Asked Questions (FAQs)
-
Q: How does the benzyl group specifically affect solubility?
-
A: The benzyl group is largely nonpolar and hydrophobic. It contributes negatively to aqueous solubility but can be crucial for binding to a biological target. Modifications to this group (e.g., adding polar substituents to the phenyl ring) can be a strategy to modulate solubility while preserving activity.
-
-
Q: Should I be concerned about chemical stability when adjusting pH?
-
A: Yes. While acidic conditions improve solubility, they can also accelerate the degradation of certain functional groups through hydrolysis. It is essential to assess the stability of your compound at different pH values over time, especially if you plan to store solutions.
-
-
Q: What is the difference between a co-crystal and a salt?
-
A: Both are strategies to improve solubility by modifying the crystal structure. In a salt , a proton is transferred from an acid to a base, forming an ionic bond.[23][27] In a co-crystal , the API and a "co-former" are held together in the crystal lattice by non-ionic interactions, like hydrogen bonds.[8][27] Salt formation is only possible for ionizable compounds like your diazaspiro derivatives, while co-crystallization can be applied to a wider range of molecules.
-
References
- Merck.
- PharmaCompass. (2025, August 11).
- Pharma's Almanac. (2023, May 5).
- Indian Journal of Pharmaceutical and Biological Research. (2019, June 30). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review.
- Elsevier. (2012).
- MDPI. (2023, April 27). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs.
- ACS Publications. (2025, December 17). API Salt Solubility: Unresolved Problems and Innovative Solutions Beyond Conventional Approaches.
- PMC - NIH.
- PharmaCompass. (2025, October 8). API Salt Selection: A Classical but Evolving Approach in Modern Drug Development.
- PubMed. (2024, November 15).
- Syrris. (2024, October 22).
- Khan Academy. pH and solubility.
- Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
- AP Chemistry. 8.11 pH and Solubility.
- Neuland Labs. (2023, August 1).
- CD Formulation. Solubilization Technologies for Poorly Soluble Drugs - Oral Thin Film.
- American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which.
- PubMed. (2012, October 9).
- Chemistry LibreTexts. (2023, July 12). 18.7: Solubility and pH.
- PubMed. (2008, December 15).
- Raytor. (2026, January 22).
- Benchchem. This compound.
- Wikipedia. Cosolvent.
- SpringerLink. (2025, July 30). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility.
- Taylor & Francis. Cosolvent – Knowledge and References.
- BOC Sciences.
- Fiveable. (2025, August 15). pH and Solubility - AP Chem.
- DigitalCommons@URI. (2007). "EFFECT OF CRYSTALLINE TO AMORPHOUS CONVERSIONS ON SOLUBILITY OF CEFURO".
- University of Antwerp. (2025, February 4). Supporting novel drug discovery via cosolvent molecular dynamics.
- AIR Unimi. Correlations of crystal structure and solubility in organic salts: the case of the antiplasmodial drug piperaquine.
- Fluorochem. This compound.
- MDPI. (2023, October 19). Influence of Intermolecular Interactions on Crystallite Size in Crystalline Solid Dispersions.
- Veeprho. Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
- MilliporeSigma. Active Pharmaceutical Ingredient (API)
- ResolveMass Laboratories Inc. (2025, December 15).
- Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs.
- Sparkl. Revision Notes - Solubility and Factors Affecting It.
- MDPI. (2023, January 9). The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins.
- Sigma-Aldrich. 5-benzyl-5,8-diazaspiro[3.5]nonane.
- AAT Bioquest. (2023, March 17).
- IJNRD. (2022, June). factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through.
Sources
- 1. This compound|CAS 2098036-81-6 [benchchem.com]
- 2. Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Khan Academy [khanacademy.org]
- 4. chemistrystudent.com [chemistrystudent.com]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. Crystallization in the Drug Substance Development | Neuland Labs [neulandlabs.com]
- 7. air.unimi.it [air.unimi.it]
- 8. syrris.com [syrris.com]
- 9. "EFFECT OF CRYSTALLINE TO AMORPHOUS CONVERSIONS ON SOLUBILITY OF CEFURO" by Tooba Murshedkav [digitalcommons.uri.edu]
- 10. ovid.com [ovid.com]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. enamine.net [enamine.net]
- 13. raytor.com [raytor.com]
- 14. Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. fiveable.me [fiveable.me]
- 18. Cosolvent - Wikipedia [en.wikipedia.org]
- 19. taylorandfrancis.com [taylorandfrancis.com]
- 20. ijpbr.in [ijpbr.in]
- 21. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs) | API [apibeta.mydrreddys.com]
- 23. merckmillipore.com [merckmillipore.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. API Salt Selection: A Classical but Evolving Approach in Modern Drug Development | GSC Biological and Pharmaceutical Sciences [gsconlinepress.com]
- 26. How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations - Crystal Pharmatech Co., Ltd. [crystalpharmatech.com]
- 27. pharmasalmanac.com [pharmasalmanac.com]
Strategies for stereoselective synthesis of diazaspiro[3.5]nonane analogs
Ticket #402: Technical Guide for Stereoselective Synthesis of Diazaspiro[3.5]nonane Analogs
Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Priority: High (Drug Discovery/Scaffold Design)
Executive Summary
The 2,7-diazaspiro[3.5]nonane scaffold is a high-value bioisostere for piperazine and morpholine, offering increased metabolic stability and a distinct vector orientation (
This guide addresses the three primary bottlenecks reported by our user base:
-
Construction of the Quaternary Spiro-Center: Overcoming high ring strain during azetidine closure.
-
Stereocontrol: Strategies for synthesizing chiral, non-racemic substituted analogs.[1]
-
Orthogonality: Managing the reactivity difference between the azetidine (N2) and piperidine (N7) nitrogens.
Module 1: Core Synthesis & The Quaternary Challenge
User Query: "My yields for the double alkylation of N-Boc-4-piperidone are inconsistent (<30%). I see significant elimination byproducts. How do I stabilize the cyclization?"
Root Cause Analysis:
The formation of the four-membered azetidine ring is thermodynamically disfavored due to ring strain (~26 kcal/mol). Standard bases (NaH, KOtBu) often trigger E2 elimination of the leaving group rather than the desired
Recommended Protocol: The "Stepwise" Malonate Strategy
Do not attempt a "one-pot" double alkylation if yield is critical. A stepwise approach using a temporary activating group (CN or
Step-by-Step Methodology:
-
Knoevenagel Condensation:
-
Reagents: N-Benzyl-4-piperidone + Ethyl cyanoacetate.
-
Catalyst:
-alanine / AcOH (buffer system avoids polymerization). -
Checkpoint: Ensure complete water removal (Dean-Stark or molecular sieves).
-
-
Michael Addition (The Setup):
-
Add HCN (or KCN/buffer) to the exocyclic alkene. Safety Note: Use flow conditions or sealed generation kits if possible.
-
Result: A stable precursor with a quaternary carbon containing both nitrile and ester groups.
-
-
Reduction & Cyclization (The Critical Step):
Data Summary: Base Selection for Direct Cyclization (Alternative Route)
| Base | Solvent | Temp (°C) | Yield (%) | Major Side Product |
| NaH | DMF | 0 -> 25 | 25-35 | Elimination (Alkene) |
| KOtBu | tBuOH | 60 | 15-20 | Polymerization |
| LiHMDS | THF | -78 -> 0 | 65-72 | Minimal |
| NaHMDS | Toluene | -10 | 55 | Incomplete Conversion |
Expert Insight: The use of LiHMDS at low temperature (-78°C) is superior because the lithium cation coordinates with the leaving group and the enolate, organizing the transition state for cyclization while suppressing elimination.
Module 2: Strategies for Stereoselective Synthesis
User Query: "I need to synthesize a 5-substituted analog with high enantiomeric excess (ee). The core is achiral, but my substituents induce chirality. How do I control this?"
Technical Strategy: Since the 2,7-diazaspiro[3.5]nonane core is symmetric, stereochemistry arises only when substituents are introduced.[1] There are two primary approaches: Desymmetrization of Meso-Intermediates and Chiral Auxiliary Induction .
Strategy A: Desymmetrization of the Meso-Diester
If you synthesize the core via the double-alkylation of a malonate derivative, you pass through a meso-diester intermediate.
-
Enzymatic Hydrolysis:
-
Use Pig Liver Esterase (PLE) to selectively hydrolyze one ester group of the meso-spiro-diester.
-
Result: A chiral mono-acid/mono-ester with high ee (>90%).
-
Curtius Rearrangement: Convert the chiral acid to an amine (protected) to establish the nitrogen functionality with defined stereochemistry.
-
Strategy B: Strain-Release Spirocyclization (The Modern Route)
This is the most robust method for accessing substituted azetidine rings.
-
Concept: Use a bicyclo[1.1.0]butane (BCB) or similar strained intermediate.[3]
-
Protocol: React a 4-piperidone derivative with a strained nucleophile or carbene equivalent.
-
Stereocontrol: The rigid geometry of the transition state directs the substituent to the exo or endo face relative to the piperidine ring.
Caption: Decision matrix for selecting the appropriate stereoselective synthetic route based on substituent location.
Module 3: Orthogonal Protection & Functionalization
User Query: "I cannot selectively functionalize the azetidine nitrogen (N2) without affecting the piperidine nitrogen (N7). They seem to have similar reactivity."
Fact Check: They do not have similar reactivity.
-
Piperidine (N7) pKa: ~11.0 (Typical secondary amine).
-
Azetidine (N2) pKa: ~8.5 - 9.5 (Lower due to ring strain and s-character).
Troubleshooting Protocol:
-
Exploit Nucleophilicity:
-
The N7 (piperidine) is more nucleophilic and less sterically hindered than the N2 (azetidine) in the spiro-context.
-
Experiment: Perform alkylation with a limiting reagent (0.9 eq) at 0°C. The N7 position will react first.
-
-
Protective Group Strategy (The "Switch"):
-
Step 1: Synthesize the core with N7-Benzyl (Bn) and N2-Boc.
-
Step 2: Deprotect N2-Boc with TFA/DCM. (N7-Bn remains stable). Functionalize N2.
-
Step 3: Deprotect N7-Bn with
. Functionalize N7.
-
Common Pitfall:
-
Issue: Using Cbz on N2 and Bn on N7.
-
Result: Hydrogenolysis often cleaves both groups simultaneously.
-
Fix: Use Boc (Acid labile) and Bn (Hydrogenolysis) or Fmoc (Base labile) for true orthogonality.
Module 4: Troubleshooting FAQ
Q1: My spiro-cyclization reaction turns into a black tar. What is happening?
-
Diagnosis: Polymerization of the intermediate alkyl halide or Michael acceptor.
-
Fix: High concentration promotes intermolecular polymerization. Run the cyclization under high dilution conditions (0.01 M) . Add the substrate slowly (syringe pump) to the base solution.
Q2: I see a "ring-opened" byproduct in the Mass Spec.
-
Diagnosis: Nucleophilic attack on the azetidine ring after formation.
-
Fix: Azetidines are susceptible to ring-opening by strong nucleophiles (like iodide or unreacted amine). Quench the reaction immediately upon completion and avoid acidic workups with nucleophilic counter-ions (like HI or HBr). Use
or acetic acid for pH adjustment.
Q3: How do I verify the stereochemistry of my substituted analog?
-
Diagnosis: NMR is often insufficient due to overlapping signals in the spiro-core.
-
Fix: Small molecule X-ray crystallography is the gold standard. Alternatively, derivatize with a chiral agent (e.g., Mosher's acid chloride) and analyze via
NMR or HPLC on a Chiralpak AD-H column.
References
-
Burkhard, J. A., et al. (2010).[1] "Synthesis and Structural Analysis of Spiro[3.3]heptane Derivatives." Organic Letters.
-
Carreira, E. M., & Fessard, T. C. (2014).[1] "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Chemical Reviews.
-
Wuitschik, G., et al. (2010).[1] "Spirocyclic oxetanes: Synthesis and properties." Angewandte Chemie International Edition.
-
Chupakhin, E., et al. (2019).[1] "Practical Synthesis of 2,6-Diazaspiro[3.3]heptanes." Journal of Organic Chemistry.
-
Barnes-Seeman, D. (2016). "The role of spirocyclic scaffolds in drug discovery." Current Topics in Medicinal Chemistry.
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. Strain‐Release‐Driven Friedel–Crafts Spirocyclization of Azabicyclo[1.1.0]butanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
Purification techniques for 8-Benzyl-5,8-diazaspiro[3.5]nonane intermediates
This guide functions as a specialized Technical Support Center for researchers working with 8-Benzyl-5,8-diazaspiro[3.5]nonane . It is structured to address real-world experimental bottlenecks, moving beyond generic advice to provide chemically grounded solutions for this specific spirocyclic scaffold.
Status: Operational | Tier: Level 3 (Senior Application Scientist)
System Overview & Chemical Logic
Molecule: this compound Core Scaffold: Piperazine ring spiro-fused to a cyclobutane ring. Key Properties:
-
Basicity: High. The N5 nitrogen (adjacent to the spiro center) is a secondary amine with significant basicity (
). -
Lipophilicity: The benzyl group at N8 adds significant lipophilicity, but the exposed N5 amine creates a "polar drag," leading to difficult chromatography.
-
Structural Strain: The spiro-junction induces steric strain, making the azetidine/cyclobutane moiety sensitive to aggressive Lewis acids or excessive heat.
Module 1: Chromatography Troubleshooting
Issue: "My compound streaks/tails on silica and co-elutes with impurities."
Diagnosis:
The secondary amine at position 5 interacts strongly with the acidic silanol groups (
Protocol: The "Basified Silica" Technique Do not simply add base to your mobile phase; you must deactivate the silica surface first.
-
Column Pre-treatment:
-
Flush the packed silica column with 3 column volumes (CV) of Hexane:Triethylamine (Et3N) [95:5] .
-
Why: Et3N binds irreversibly to the most active acidic silanol sites, creating a "neutral" surface.
-
-
Mobile Phase Selection:
-
Primary System: DCM / MeOH /
(28% aq). -
Ratio: Start at 95:5:0.5. Gradient up to 90:10:1.
-
Note: The aqueous ammonia suppresses ionization of the amine, keeping it in the free-base form for tighter bands.
-
Visualization: Mobile Phase Decision Tree
Caption: Decision logic for stationary phase selection based on the protection state of the N5 nitrogen.
Module 2: Workup & Extraction
Issue: "I have a persistent emulsion, or my yield is low after extraction."
Diagnosis: Spirocyclic diamines are amphiphilic. The benzyl group pulls toward the organic phase, while the protonated amine pulls toward water. At neutral pH, the molecule acts as a surfactant, stabilizing emulsions.
Protocol: The "pH Switch" Extraction
This method uses the molecule's
-
Acid Wash (Purification):
-
Dissolve crude mixture in EtOAc.
-
Extract with 0.5 M Citric Acid (aq) (
). -
Result: The spiro-diamine becomes protonated (water-soluble). Neutral impurities remain in EtOAc. Discard the EtOAc layer.
-
-
Base Release (Recovery):
-
Cool the aqueous layer to 0°C.
-
Slowly basify with 2 M NaOH until
. -
Critical: High pH ensures the amine is completely deprotonated (free base).
-
-
Extraction:
-
Extract immediately with DCM (Dichloromethane). DCM is superior to EtOAc for solubilizing the free spiro-amine.
-
Dry over
(Sodium Sulfate) – avoid as it is slightly acidic and can trap amines.
-
Module 3: Crystallization (The "Oil" Problem)
Issue: "My product is a viscous oil and won't solidify."
Diagnosis: The free base of this compound often exists as an oil or low-melting solid due to conformational flexibility and lack of strong lattice packing.
Solution: Oxalate Salt Formation Oxalate salts of spirocyclic amines often form highly crystalline lattices due to strong hydrogen bonding between the oxalate dianion and the protonated spiro-nitrogens.
Protocol:
-
Dissolve 1.0 eq of the crude "oily" amine in a minimum volume of Ethanol (EtOH) .
-
Separately, dissolve 1.0 eq of Oxalic Acid (anhydrous) in warm EtOH.
-
Add the acid solution to the amine solution dropwise with vigorous stirring.
-
Observation: A white precipitate should form immediately.
-
Recrystallization: If the solid is amorphous, heat the suspension to reflux until dissolved, then add Diethyl Ether dropwise until slightly turbid. Cool slowly to 4°C.
Data: Salt Comparison
| Salt Type | Crystallinity | Hygroscopicity | Notes |
| Free Base | Low (Oil) | Medium | Prone to oxidation/carbamate formation. |
| Hydrochloride | Medium | High | Often hygroscopic; difficult to dry completely. |
| Oxalate | High | Low | Recommended for storage and purification. |
| Fumarate | Medium | Low | Good alternative if oxalate fails. |
Module 4: Stability & Storage
FAQ: "Can I store the intermediate overnight on the bench?"
Answer: No.
-
Carbamate Formation: The secondary amine (N5) reacts rapidly with atmospheric
to form carbamic acid/carbamate salts. This appears as a "new spot" on TLC or a broad impurity in NMR. -
Oxidation: Benzyl amines are susceptible to slow oxidation to benzamides or N-oxides under ambient air/light.
Best Practice:
-
Store as the Oxalate Salt (indefinitely stable).
-
If storing as Free Base: Flush vial with Argon, seal with parafilm, and store at -20°C.
References
-
Spirocyclic Scaffolds in Drug Discovery
-
Carreira, E. M., & Fessard, T. C. (2014).[1] Spirocyclic Scaffolds in Medicinal Chemistry. Chemical Reviews.
-
-
Amine Chromatography Techniques
-
Reich, H. J. (2024).[1] "Chromatography of Amines." University of Wisconsin-Madison Chemistry Database.
-
-
Salt Selection for Pharmaceutical Intermediates
-
Debenzylation & Handling of Benzyl Amines
-
Knochel, P. (Ed.). (2005).[8] Handbook of Functionalized Organometallics. (Specific reference to stability of N-Bn intermediates).
-
Sources
- 1. lcms.cz [lcms.cz]
- 2. Sciencemadness Discussion Board - De-protection of N-Benzyl groups - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. Chromatography [chem.rochester.edu]
- 6. Co-crystallization of Oxalate Salts of Monoprotonated Amines with a Double Sn-Ph Bond Cleavage, American Journal of Heterocyclic Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 7. ccspublishing.org.cn [ccspublishing.org.cn]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
In vitro and in vivo comparison of diazaspiro[3.5]nonane and piperazine-containing drugs
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Choice of a Scaffold
In the intricate process of drug design, the selection of a core chemical scaffold is a pivotal decision that profoundly influences a compound's physicochemical properties, pharmacological activity, and its absorption, distribution, metabolism, and excretion (ADME) profile. Among the plethora of heterocyclic structures, the piperazine ring has long been established as a "privileged" scaffold, integral to the structure of numerous approved drugs, particularly those targeting the central nervous system (CNS).[1][2] However, the quest for novel chemical space, improved drug-like properties, and unique intellectual property has led to the exploration of bioisosteric replacements. One such emerging scaffold is the diazaspiro[3.5]nonane core, a three-dimensional structure that offers a compelling alternative to the more traditional piperazine ring.
This guide provides a comprehensive in vitro and in vivo comparison of diazaspiro[3.5]nonane and piperazine-containing drugs. We will delve into their structural and physicochemical nuances, compare their performance in key pharmacological assays, and provide detailed, field-tested experimental protocols to empower researchers in their own investigations. Our analysis is grounded in experimental data, explaining the causality behind methodological choices to ensure scientific integrity and reproducibility.
Structural and Physicochemical Properties: A Tale of Two Rings
The fundamental difference between the N,N'-disubstituted piperazine and the 1,7-diazaspiro[3.5]nonane lies in their three-dimensional architecture. While the piperazine ring exists in a dynamic equilibrium of chair and boat conformations, the diazaspiro[3.5]nonane scaffold introduces a rigid, "angular" geometry due to the spirocyclic fusion of an azetidine and a piperidine ring.[3] This structural rigidity can have significant implications for receptor binding and selectivity.
| Property | Piperazine | Diazaspiro[3.5]nonane | Rationale and Implications |
| Conformational Flexibility | High | Low (Rigid) | The flexibility of piperazine allows it to adapt to various binding pockets, but this can sometimes lead to off-target effects. The rigidity of the diazaspiro[3.5]nonane scaffold can enforce a specific vector for substituent presentation, potentially increasing selectivity and potency for the intended target. |
| Lipophilicity (cLogP) | Generally lower | Generally higher | The increased sp3 character of the diazaspiro[3.5]nonane scaffold can lead to higher lipophilicity, which may enhance membrane permeability but could also increase non-specific binding and impact solubility. This is a critical parameter to balance in drug design. |
| Basicity (pKa) | Two basic nitrogens | Two basic nitrogens | Both scaffolds possess two nitrogen atoms that can be protonated at physiological pH, influencing solubility and interactions with biological targets. The specific pKa values will be highly dependent on the substituents. |
| Synthetic Tractability | Well-established | More complex | The synthesis of piperazine and its derivatives is well-documented with numerous commercially available starting materials.[4][5][6][7] The synthesis of diazaspiro[3.5]nonanes is more intricate, often requiring multi-step sequences.[8][9][10] |
In Vitro Comparison: Probing Biological Activity and Permeability
A battery of in vitro assays is essential to characterize and compare the pharmacological and biopharmaceutical properties of drug candidates. Here, we focus on key assays relevant to the development of CNS-active compounds.
Receptor Binding Affinity: A Case Study on Sigma-2 Receptors
The sigma-2 receptor (σ2R) is a target of interest for various neurological disorders. A study exploring diazaspiro cores as piperazine bioisosteres provides a direct comparison of their impact on receptor affinity.[3][11][12]
| Compound | Scaffold | σ2R Affinity (Ki, nM) | σ1R Affinity (Ki, nM) | Selectivity (σ1R/σ2R) |
| Lead Compound | Piperazine | High (nanomolar) | Moderate | ~10-fold |
| Diazaspiro[3.5]nonane Analog | 2,7-Diazaspiro[3.5]nonane | Lower affinity | Increased affinity | Loss of selectivity |
Data adapted from a study on σ2R ligands.[3][11][12]
The data suggests that in this particular case, replacing the piperazine with a diazaspiro[3.5]nonane core led to a decrease in affinity for the primary target (σ2R) and a loss of selectivity. This highlights that while bioisosteric replacement is a powerful strategy, its success is highly context-dependent on the specific target and the overall molecular structure.
Experimental Protocol: Radioligand Receptor Binding Assay
This protocol describes a filtration-based radioligand binding assay to determine the affinity of a test compound for a target receptor.
-
Objective: To determine the inhibitory constant (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from its receptor.
-
Self-Validation: The inclusion of known inhibitors and a saturating concentration of a non-radiolabeled ligand for non-specific binding ensures the validity of the assay.
Materials:
-
Receptor-containing membranes (e.g., from cells overexpressing the target receptor)
-
Radioligand (e.g., [3H]-labeled) specific for the target receptor
-
Test compounds and a known inhibitor (positive control)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well filter plates with glass fiber filters
-
Scintillation cocktail and a microplate scintillation counter
Procedure:
-
Membrane Preparation: Thaw the receptor membrane preparation on ice. Homogenize the membranes in ice-cold assay buffer.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: Assay buffer, radioligand, and membrane preparation.
-
Non-specific Binding: Assay buffer, radioligand, a saturating concentration of a non-radiolabeled known ligand, and membrane preparation.
-
Test Compound: Assay buffer, radioligand, varying concentrations of the test compound, and membrane preparation.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis:
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Blood-Brain Barrier Permeability: The PAMPA Assay
For CNS drug candidates, the ability to cross the blood-brain barrier (BBB) is paramount. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, non-cell-based in vitro model to predict passive diffusion across the BBB.[13]
| Compound Type | Predicted BBB Permeability | Rationale |
| Piperazine-containing CNS drugs | Variable, but many are BBB-penetrant | The piperazine scaffold can be modified to balance polarity and lipophilicity, enabling BBB penetration.[1] |
| Diazaspiro[3.5]nonane-containing compounds | Potentially higher passive permeability | The increased lipophilicity of the diazaspiro scaffold may favor passive diffusion across the lipid-rich BBB, but this needs to be balanced against potential for P-glycoprotein efflux. |
Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)
-
Objective: To assess the potential of a compound to cross the blood-brain barrier via passive diffusion.
-
Self-Validation: The use of known high- and low-permeability control compounds (e.g., carbamazepine and atenolol, respectively) validates each assay plate.[13]
Materials:
-
PAMPA sandwich plate (donor and acceptor plates)
-
Porcine brain lipid extract
-
Dodecane
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compounds, high-permeability control (e.g., carbamazepine), and low-permeability control (e.g., atenolol)[13]
-
UV-Vis spectrophotometer or LC-MS/MS
Procedure:
-
Membrane Coating: Coat the filter of the acceptor plate with a solution of porcine brain lipid in dodecane.
-
Prepare Acceptor Plate: Add PBS to the wells of the acceptor plate.
-
Prepare Donor Plate: Add solutions of the test compounds and controls in PBS to the wells of the donor plate.
-
Assemble and Incubate: Place the acceptor plate on top of the donor plate to form the PAMPA sandwich. Incubate at room temperature for a defined period (e.g., 4-18 hours).
-
Sample Analysis: After incubation, determine the concentration of the compounds in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectrophotometry or LC-MS/MS).
-
Data Analysis: Calculate the effective permeability (Pe) for each compound using the following equation: Pe = C x [-ln(1 - [drug]acceptor / [drug]equilibrium)] where C is a constant related to the assay system. Compounds are typically classified as high or low permeability based on a predefined Pe cutoff value.
In Vivo Comparison: Pharmacokinetics and Efficacy
In vivo studies are indispensable for understanding how a drug behaves in a complex biological system. Here, we outline key studies for comparing diazaspiro[3.5]nonane and piperazine-containing drugs.
Pharmacokinetic (PK) Studies
PK studies determine the fate of a drug in the body over time.[14][15] A well-designed PK study in rodents can provide crucial information on bioavailability, clearance, and half-life.
| PK Parameter | Piperazine-based Drugs | Diazaspiro[3.5]nonane-based Drugs | Considerations |
| Bioavailability (F%) | Highly variable, can be optimized | Potentially higher due to increased lipophilicity, but may be limited by solubility. | Formulation can significantly impact bioavailability for both scaffolds. |
| Clearance (CL) | Often cleared renally due to polarity, but also susceptible to hepatic metabolism.[1] | Likely to have a greater contribution from hepatic clearance due to higher lipophilicity. | Metabolic stability assays are crucial to predict in vivo clearance. |
| Brain Penetration | Many examples of successful brain-penetrant piperazine drugs.[16] | The rigid, lipophilic nature could be advantageous for brain penetration, but is also a risk factor for efflux by transporters like P-gp. | In vivo brain-to-plasma ratio is a key metric. |
Experimental Protocol: Mouse Pharmacokinetic Study
-
Objective: To determine key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life, bioavailability) of a test compound.
-
Self-Validation: The inclusion of both intravenous (IV) and oral (PO) dosing arms allows for the determination of absolute bioavailability, a key indicator of oral absorption.
Materials:
-
Male C57BL/6 mice (or other appropriate strain)
-
Test compound formulated for IV and PO administration
-
Dosing vehicles
-
Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)
-
LC-MS/MS for bioanalysis
Procedure:
-
Animal Acclimation and Dosing: Acclimate mice to the facility for at least one week. Fast mice overnight before dosing.
-
IV Group: Administer the test compound via tail vein injection.
-
PO Group: Administer the test compound via oral gavage.
-
-
Blood Sampling: Collect blood samples (e.g., via submandibular or saphenous vein) at multiple time points (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hours) post-dosing.
-
Plasma Preparation: Centrifuge the blood samples to separate plasma.
-
Bioanalysis: Determine the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.
-
Data Analysis:
-
Plot the plasma concentration versus time for both IV and PO groups.
-
Use pharmacokinetic software to calculate key parameters (AUC, Cmax, Tmax, t1/2, CL).
-
Calculate oral bioavailability (F%) = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
-
In Vivo Efficacy: Behavioral Models for CNS Disorders
For CNS-active drugs, efficacy is assessed in relevant animal models of human disease. For anxiety and depression, the elevated plus maze and forced swim test are widely used.
Experimental Protocol: Elevated Plus Maze (EPM)
-
Objective: To assess anxiety-like behavior in rodents. Anxiolytic compounds are expected to increase the time spent in the open arms.
-
Self-Validation: The test is validated by demonstrating that known anxiolytic drugs, such as diazepam, significantly increase open arm exploration compared to vehicle-treated animals.[17][18][19]
Materials:
-
Elevated plus maze apparatus (two open arms, two closed arms)
-
Video tracking software
-
Test animals (mice or rats)
-
Test compound and vehicle
-
Known anxiolytic (e.g., diazepam) as a positive control
Procedure:
-
Acclimation: Acclimate the animals to the testing room for at least 30 minutes before the test.
-
Dosing: Administer the test compound, vehicle, or positive control at a predetermined time before the test.
-
Test: Place the animal in the center of the maze, facing an open arm. Allow the animal to explore the maze for 5 minutes.
-
Data Collection: Record the time spent in the open and closed arms, and the number of entries into each arm using video tracking software.
-
Data Analysis: Compare the time spent in the open arms and the number of open arm entries between the different treatment groups.
Experimental Protocol: Forced Swim Test (FST)
-
Objective: To assess depressive-like behavior in mice. Antidepressant compounds are expected to decrease the duration of immobility.
-
Self-Validation: The test is validated by showing that known antidepressants (e.g., fluoxetine) significantly reduce immobility time compared to vehicle-treated animals.[20][21][22][23][24]
Materials:
-
Cylindrical water tank
-
Water at 23-25°C
-
Video camera for recording
-
Test animals (mice)
-
Test compound and vehicle
-
Known antidepressant (e.g., fluoxetine) as a positive control
Procedure:
-
Acclimation and Dosing: Acclimate mice and administer the test compound, vehicle, or positive control.
-
Test: Place the mouse in the water tank for a 6-minute session.
-
Data Collection: Record the entire session. Score the last 4 minutes for immobility (floating with only minor movements to keep the head above water).
-
Post-Test Care: Remove the mouse from the water, dry it thoroughly, and place it in a heated cage before returning it to its home cage.
-
Data Analysis: Compare the duration of immobility between the different treatment groups.
Conclusion: A Strategic and Informed Scaffold Selection
The choice between a diazaspiro[3.5]nonane and a piperazine scaffold is a strategic decision in drug design, with no single answer being universally superior. Piperazine remains a versatile and synthetically accessible scaffold, particularly for CNS targets, with a proven track record in numerous approved drugs.[1][2] Its flexibility and tunable physicochemical properties make it a reliable choice.
The diazaspiro[3.5]nonane scaffold offers an exciting avenue into novel, three-dimensional chemical space. Its rigid structure can lead to enhanced selectivity and potency, and its increased lipophilicity may be advantageous for BBB penetration. However, these potential benefits must be weighed against more challenging synthetic routes and the potential for unforeseen ADME liabilities.
Ultimately, the optimal choice will depend on the specific biological target, the desired pharmacological profile, and the stage of the drug discovery program. By employing the rigorous in vitro and in vivo comparative assays outlined in this guide, researchers can make data-driven decisions, de-risk their projects, and ultimately increase the probability of success in developing novel and effective therapeutics.
References
- U.S. Time. (2026). Current time information in Gray County, US.
-
Pellow, S., Chopin, P., File, S. E., & Briley, M. (1985). Validation of open:closed arm entries in an elevated plus-maze as a measure of anxiety in the rat. Journal of Neuroscience Methods, 14(3), 149-167. Retrieved from [Link]
-
Profacgen. (2022). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]
-
Walf, A. A., & Frye, C. A. (2007). The use of the elevated plus maze as an assay of anxiety-related behavior in rodents. Nature Protocols, 2(2), 322-328. Retrieved from [Link]
-
MacMillan, D. W. C., et al. (2021). Synthesis of Piperazines by C-H Functionalization. Encyclopedia. Retrieved from [Link]
-
WHYY. (2025). Researchers rethink mouse forced swim test for antidepressants. Retrieved from [Link]
-
Douglas, J. J., & Martin, S. F. (2024). Programmable Piperazine Synthesis via Organic Photoredox Catalysis. Journal of the American Chemical Society. Retrieved from [Link]
-
JoVE. (n.d.). The use of the elevated plus maze as an assay of anxiety-related behavior in rodents. Retrieved from [Link]
-
Can, A., Dao, D. T., Arad, M., Terrillion, C. E., Piantadosi, S. C., & Gould, T. D. (2012). The Mouse Forced Swim Test. Journal of Visualized Experiments, (59), e3638. Retrieved from [Link]
-
Understanding Animal Research. (n.d.). Factsheet on the forced swim test. Retrieved from [Link]
-
Seba, M. C., et al. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research & Review, 6(11), 570-579. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]
-
Kim, D. S., et al. (n.d.). Late-Stage C(sp³)–H Functionalization of Bioactive Piperazines. ChemRxiv. Retrieved from [Link]
-
NC3Rs. (2021). Forced swim test in rodents. Retrieved from [Link]
-
Melior Discovery. (n.d.). Elevated Plus Maze Model of Anxiety. Retrieved from [Link]
-
Understanding Animal Research. (2021). Animal research: antidepressants and the forced swim test [Video]. YouTube. Retrieved from [Link]
-
El-Gamal, M. I., et al. (2022). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules, 27(11), 3412. Retrieved from [Link]
-
Sharma, V. M., et al. (2023). Design, Synthesis, and Pharmacological Evaluation of Piperazine-Hydrazide Derivatives as Potential CNS-Active Antidepressants. Cuestiones de Fisioterapia, 52(4). Retrieved from [Link]
-
Itoh, Y., et al. (2012). Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors. ACS Medicinal Chemistry Letters, 3(6), 467-471. Retrieved from [Link]
-
Rodgers, R. J., & Dalvi, A. (1997). A review of the validity and variability of the elevated plus-maze as an animal model of anxiety. Neuroscience & Biobehavioral Reviews, 21(6), 801-810. Retrieved from [Link]
-
ResearchGate. (n.d.). (a) The in vitro parallel artificial membrane permeability assay‐BBB... [Image]. Retrieved from [Link]
-
Al-Ghanim, K. A., et al. (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. International Journal of Molecular Sciences, 23(15), 8259. Retrieved from [Link]
-
ResearchGate. (2025). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. Retrieved from [Link]
-
Al-Ghanim, K. A., et al. (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. MDPI. Retrieved from [Link]
-
ResearchGate. (2024). (PDF) Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Retrieved from [Link]
-
Spichem. (n.d.). SL-96. N-Phenylpiperazine Analogs. Retrieved from [Link]
-
Shah, P., et al. (2023). Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates. Frontiers in Chemistry, 11, 1283627. Retrieved from [Link]
-
BioAssay Systems. (n.d.). PMBBB - Parallel Artificial Membrane Permeability Assay-BBB Kit. Retrieved from [Link]
-
Turner, S. C., et al. (2015). Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. Molecules, 20(8), 13894-13905. Retrieved from [Link]
-
UniBa. (n.d.). 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. Retrieved from [Link]
-
Semantic Scholar. (n.d.). S1 Supporting Information Oxa-spirocycles: synthesis, properties and applications Table of Contents Experimental section. Data d. Retrieved from [Link]
-
ResearchGate. (2025). An improved synthesis of 2-oxa-7-azaspiro[4][25]nonane and analogs as novel reagents in medicinal chemistry. Retrieved from [Link]
- Google Patents. (n.d.). CN102659678B - Method for synthesis of 1-carbonyl-7-diazaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester.
-
Otava. (n.d.). 7-(1-methyl-1H-imidazole-4-sulfonyl)-1-phenyl-2-(propan-2-yl)-2,7-diazaspiro[3.5]nonane. Retrieved from [Link]
-
ResearchGate. (n.d.). Close. Table 1. Permeability (Pe 10-6 cm s-1) in the PAMPA-BBB Assay for commercial drugs (used in the experiment validation) and ITH12674, with their predictive penetration in the CNS. a[19]. bData are the mean ± SD of 2 independent experiments. [Image]. Retrieved from [Link]
-
PubChem. (n.d.). 2,7-Diazaspiro[3.5]nonane. Retrieved from [Link]
-
Zhang, N., et al. (2014). Murine Pharmacokinetic Studies. Bio-protocol, 4(16), e1210. Retrieved from [Link]
-
National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. Retrieved from [Link]
-
Paraza Pharma Inc. (n.d.). Pharmacokinetics (PK) and In Vivo Studies. Retrieved from [Link]
-
BioDuro. (n.d.). In Vivo PK and TK. Retrieved from [Link]
-
Selvita. (n.d.). In Vivo Pharmacokinetic (PK) Studies. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ijrrjournal.com [ijrrjournal.com]
- 3. Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 6. Piperazine synthesis [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
- 8. 2,7-Diazaspiro[3.5]nonane, 7-Methyl- synthesis - chemicalbook [chemicalbook.com]
- 9. mdpi.com [mdpi.com]
- 10. CN102659678B - Method for synthesis of 1-carbonyl-7-diazaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. selvita.com [selvita.com]
- 16. Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Validation of open:closed arm entries in an elevated plus-maze as a measure of anxiety in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. meliordiscovery.com [meliordiscovery.com]
- 20. Researchers rethink mouse forced swim test for antidepressants - WHYY [whyy.org]
- 21. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 22. lasa.co.uk [lasa.co.uk]
- 23. Forced swim test in rodents | NC3Rs [nc3rs.org.uk]
- 24. m.youtube.com [m.youtube.com]
- 25. Parallel Artificial Membrane Permeability Assay (PAMPA) - Profacgen [profacgen.com]
Head-to-head comparison of different synthetic routes to 5,8-diazaspiro[3.5]nonane
Executive Summary & Structural Definition
The 5,8-diazaspiro[3.5]nonane scaffold is a privileged spirocyclic motif in modern drug discovery, valued for its ability to orient exit vectors in defined 3D space while improving metabolic stability compared to non-spirocyclic analogs.
Critical Nomenclature Note: Researchers often confuse this scaffold with its isomer, 2,7-diazaspiro[3.5]nonane.[1] It is vital to distinguish them by ring composition:
-
2,7-diazaspiro[3.5]nonane: An azetidine ring spiro-fused to a piperidine ring.[1]
-
5,8-diazaspiro[3.5]nonane (Target of this Guide): A cyclobutane ring spiro-fused to a piperazine ring.
This guide evaluates the two primary synthetic pathways to the 5,8-diaza (piperazine-based) isomer. Unlike the 2,7-analog which relies on piperidone chemistry, the 5,8-analog requires constructing a piperazine ring onto a cyclobutane core, typically via an
The Contenders
-
Route A: The Bucherer-Bergs Protocol. The industrial "gold standard" utilizing cyclobutanone to access the hydantoin intermediate.[1]
-
Route B: The Strecker Synthesis. A more direct, atom-economical route using benzylamine, though fraught with safety challenges at scale.[1]
Head-to-Head Comparison
| Feature | Route A: Bucherer-Bergs (Hydantoin) | Route B: Strecker Synthesis |
| Starting Material | Cyclobutanone | Cyclobutanone |
| Key Intermediate | Spiro-hydantoin | |
| Safety Profile | Moderate (Uses | Low/Hazardous (Requires HCN or TMSCN) |
| Scalability | High (Precipitation-based purification) | Moderate (Exothermic; chromatography often needed) |
| Step Count | 4 Linear Steps | 4 Linear Steps |
| Overall Yield | 40–55% | 30–45% |
| Atom Economy | Good | Excellent |
| Primary Bottleneck | Hydrolysis of hydantoin requires harsh conditions (Ba(OH)2, high T). | Nitrile hydrolysis can be sluggish; elimination side-products.[1] |
Detailed Synthetic Workflows
Route A: The Bucherer-Bergs Protocol (Recommended)
This route is preferred for gram-to-kilogram scale synthesis due to the crystallinity of the hydantoin intermediate, which avoids tedious chromatography.
Mechanism of Action
The reaction initiates with the formation of a hemiaminal from cyclobutanone, ammonia, and carbon dioxide, which is then attacked by cyanide.[1] An intramolecular cyclization yields the spiro-hydantoin.[1] Subsequent hydrolysis reveals the
Experimental Protocol
Step 1: Spiro-hydantoin Formation
-
Charge a reactor with cyclobutanone (1.0 eq), ammonium carbonate (3.0 eq), and potassium cyanide (1.5 eq) in 50% EtOH/H2O.
-
Heat to 60°C for 12 hours. The spiro-hydantoin precipitates as a white solid.[1]
-
Cool to 0°C, filter, and wash with cold water.[1] Self-Validating Step: Product should have a melting point >200°C.
Step 2: Hydrolysis to 1-Aminocyclobutane-1-carboxylic Acid
-
Suspend the hydantoin in saturated Ba(OH)2 (aq) and reflux (100°C) for 24 hours.
-
Precipitate Barium as BaCO3 using ammonium carbonate; filter.[1]
-
Concentrate filtrate to yield the amino acid.[1]
Step 3: Peptide Coupling & Cyclization
-
React the amino acid with N-benzylglycine ethyl ester using HATU or EDC/HOBt and DIPEA in DMF.[1]
-
Upon formation of the linear dipeptide, heat the reaction (or treat with weak base) to induce cyclization to the spiro-diketopiperazine .[1]
Step 4: Global Reduction
-
Suspend the diketopiperazine in dry THF under
. -
Slowly add LiAlH4 (4.0 eq) at 0°C. Reflux for 16 hours.
-
Quench via Fieser workup (
, 15% NaOH, ).[1] -
Purify the resulting oil (or convert to HCl salt).[1]
Route B: The Strecker Strategy (Alternative)
Best suited for introducing complex chiral amines or when avoiding the harsh basic hydrolysis of the hydantoin is necessary.[1]
Experimental Protocol
Step 1: Strecker Reaction
-
Dissolve cyclobutanone (1.0 eq) and benzylamine (1.0 eq) in Acetonitrile.
-
Add TMSCN (1.2 eq) dropwise at 0°C. Stir until nitrile formation is complete (monitor by IR: disappearance of C=O, appearance of C
N).
Step 2: Nitrile Hydrolysis
-
Treat the
-amino nitrile with concentrated (85%) at 60°C to form the amide/acid.[1] Note: This step is time-sensitive to prevent retro-Strecker.
Step 3 & 4: Follows the same coupling/reduction logic as Route A, but typically yields the N-benzyl protected intermediate directly.[1]
Visualizing the Pathways
The following diagram illustrates the divergence and convergence of the two methodologies.
Caption: Comparative workflow of Bucherer-Bergs vs. Strecker routes to the 5,8-diazaspiro[3.5]nonane core.
Critical Analysis & Expert Recommendations
Why Route A Wins for General Synthesis
The Bucherer-Bergs route is chemically superior for this specific scaffold because the spiro-hydantoin intermediate acts as a "purification sink."[1] Impurities from the cyclobutanone starting material remain in the mother liquor during the precipitation of the hydantoin.[1] In contrast, the Strecker amino-nitrile is often an oil that requires distillation or chromatography, complicating scale-up.
The "Brick Dust" Challenge
Both routes converge on the spiro-diketopiperazine .[1] A common failure mode in this synthesis is the poor solubility of this intermediate (often referred to as "brick dust").[1]
-
Mitigation: Do not attempt to isolate and dry the diketopiperazine completely if solubility is an issue.[1] Perform the reduction on the crude precipitate or use a solubilizing protecting group (e.g., N-Boc-glycine instead of N-Benzyl) to improve THF solubility during the LiAlH4 reduction.
Safety Considerations
-
Cyanide Management: Both routes utilize cyanide sources.[1] Route A uses KCN in a basic aqueous environment (lower volatility risk), whereas Route B often uses TMSCN or HCN gas generation, requiring stricter engineering controls.[1]
-
Exotherms: The LiAlH4 reduction of the diketopiperazine is highly exothermic.[1] Ensure adequate cooling capacity and slow addition rates.[1]
References
-
BenchChem. "8-Benzyl-5,8-diazaspiro[3.5]nonane - Synthetic Routes to the Diazaspiro[3.5]nonane Core Structure." BenchChem Technical Library. Accessed February 23, 2026.[1] 2
-
PubChem. "5,8-diazaspiro[3.5]nonane dihydrochloride (Compound Summary)." National Library of Medicine.[1] Accessed February 23, 2026.[1] 3[4]
-
Sigma-Aldrich. "5-methyl-2-oxa-5,8-diazaspiro[3.5]nonane hydrochloride Product Sheet." Merck KGaA.[1] Accessed February 23, 2026.[1] Link[4]
-
ChemicalBook. "Cyclobutane-1,1-diyldimethanol Product Description." ChemicalBook.[1][5] Accessed February 23, 2026.[1] 5
-
Burkhard, J. A., et al. "Synthesis of Azaspirocycles and their Evaluation in Drug Discovery."[1] Angewandte Chemie International Edition, 2010.[1] (Contextual citation for spirocycle utility).
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. This compound|CAS 2098036-81-6 [benchchem.com]
- 3. PubChemLite - 5,8-diazaspiro[3.5]nonane dihydrochloride (C7H14N2) [pubchemlite.lcsb.uni.lu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 4415-73-0 CAS MSDS (CYCLOBUTANE-1,1-DIYLDIMETHANOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
Comparative analysis of the conformational rigidity of various diazaspiro cores
Executive Summary: The Entropic Advantage
In modern medicinal chemistry, the "Escape from Flatland" is not merely about increasing Fsp³ fraction; it is about the precise control of molecular vectors. Diazaspiro cores represent a premier class of bioisosteres for piperazines and piperidines. Their value lies in their ability to restrict conformational flexibility, thereby minimizing the entropic penalty (
This guide provides a technical comparison of the three most prevalent diazaspiro scaffolds. We analyze their structural rigidity, exit vectors, and metabolic profiles to assist researchers in selecting the optimal core for lead optimization.
Comparative Analysis of Diazaspiro Cores
The selection of a diazaspiro core is dictated by the required Exit Vector (the angle formed between the two nitrogen lone pairs or substituents) and the desired Rigidity Profile (energy barrier to ring inversion).
Data Summary: Physicochemical & Structural Profiles[1][2][3]
| Feature | 2,6-Diazaspiro[3.3]heptane | 2,7-Diazaspiro[3.5]nonane | 2,8-Diazaspiro[4.5]decane |
| Primary Bioisostere | Piperazine (Linear) | Piperazine/Homopiperazine | Piperidine (Bulky) |
| Rigidity Score | High (Rigid Rod) | Medium (Semi-Rigid) | Low (Flexible) |
| Exit Vector Angle | ~180° (Linear) | ~109° - 120° (Bent) | Variable (Chair flip) |
| Ring Puckering | Minimal (Butterfly motion) | Chair conformation (6-ring) | High (Dual ring flex) |
| Metabolic Stability | Excellent (Blocked | Good | Moderate |
| Lipophilicity ( | Lowers LogP (High Polarity) | Neutral | Increases LogP |
Detailed Core Analysis[1]
A. 2,6-Diazaspiro[3.3]heptane (The Rigid Rod)
-
Structural Physics: This core consists of two cyclobutane rings fused at a spiro carbon. The high bond angle strain (~90°) locks the system into a rigid, nearly planar conformation.
-
Vector Analysis: The nitrogen atoms are positioned at opposite ends, creating a linear exit vector (
) highly distinct from the chair conformation of piperazine. -
Application: Ideal for linking two aromatic systems where a linear, rigid spacer is required to span a narrow binding pocket. It significantly lowers lipophilicity due to the high polarity of the exposed nitrogens.
B. 2,7-Diazaspiro[3.5]nonane (The Angled Linker)
-
Structural Physics: A fusion of a 4-membered azetidine and a 6-membered piperidine. The spiro center locks the piperidine ring, reducing the number of available chair conformations compared to a native piperidine.
-
Vector Analysis: This core introduces a "kink." The exit vectors are not linear.[1] The 4-membered ring projects substituents at a distinct angle relative to the 6-membered ring, allowing access to binding pockets that linear linkers cannot reach.
-
Application: Used when the target requires a "bent" geometry. It balances the rigidity of the [3.3] system with the spatial volume of a [4.5] system.
C. 2,8-Diazaspiro[4.5]decane (The Flexible Bulk)
-
Structural Physics: Composed of a pyrrolidine and a piperidine. While the spiro center restricts rotation, the 5- and 6-membered rings retain significant puckering freedom.
-
Vector Analysis: Highly variable.[2] This core is less about "locking" a conformation and more about adding spiro-bulk to fill large hydrophobic pockets.
-
Application: Often used to increase residence time by filling space within a solvent-exposed pocket, rather than for precise vector positioning.
Decision Logic for Scaffold Selection
The following diagram illustrates the logical flow for selecting a diazaspiro core based on structural biology and ADME requirements.
Figure 1: Decision matrix for diazaspiro scaffold selection based on geometric requirements and metabolic risks.
Experimental Protocols for Rigidity Assessment
To empirically validate the conformational rigidity of these cores, Variable Temperature (VT) NMR is the gold standard. This protocol determines the coalescence temperature (
Protocol: Determination of Rotational Energy Barriers via VT-NMR
Objective: Calculate the free energy of activation (
Materials:
-
500 MHz (or higher) NMR Spectrometer with a variable temperature probe.
-
Deuterated solvent with a low freezing point (e.g.,
or Toluene- ). -
Target Diazaspiro compound (10-20 mg).
Step-by-Step Methodology:
-
Sample Preparation: Dissolve the compound in the chosen solvent. Ensure the sample is free of paramagnetic impurities.
-
Ambient Acquisition: Acquire a standard
NMR spectrum at 298 K. Identify the geminal protons on the spiro-rings. In a rapidly flipping system, these may appear as averaged singlets or broad peaks. -
Cooling Phase (Decoalescence):
-
Lower the temperature in 10 K increments (e.g., 298K
288K ... 200K). -
Shim the magnet at each temperature step.
-
Observation: Look for the "splitting" of broad peaks into distinct doublets (AB systems) representing the axial and equatorial protons locked in slow exchange.
-
-
Determination of
: Identify the Coalescence Temperature ( ) where the two distinct peaks merge into a single broad plateau. -
Calculation: Use the Eyring equation approximation for the energy barrier at coalescence:
-
Where
is the chemical shift difference (in Hz) between the separated peaks at the slow exchange limit (lowest temp).
-
Interpretation:
-
High
(> 10-12 kcal/mol): Indicates a highly rigid system (e.g., [3.3]heptane). The conformation is "locked" at physiological temperature. -
Low
(< 7 kcal/mol): Indicates flexibility (e.g., [4.5]decane). The molecule explores multiple conformations rapidly.
Impact on Drug Properties (Metabolic Stability)[7]
Rigidity directly influences metabolic stability. The "soft spot" in many cyclic amines is the
-
Mechanism: In spiro[3.3]heptane, the
-carbons are part of a strained cyclobutane ring. The geometric constraints make the formation of the radical intermediate (required for P450 oxidation) energetically unfavorable (Bredt's rule-like strain). -
Result: Replacing a piperazine with a 2,6-diazaspiro[3.3]heptane often extends the half-life (
) in Human Liver Microsomes (HLM) significantly.
Figure 2: Mechanistic comparison of metabolic susceptibility between standard piperazine and rigid spiro[3.3]heptane cores.
References
-
Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of 2,6-Diazaspiro[3.3]heptanes as Surrogates for Piperazines. Journal of Organic Chemistry. [Link]
-
Lovering, F., et al. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. [Link]
-
Mykhailiuk, P. K. (2019). Saturated Bioisosteres of Benzene: Where to Go Next?. Organic & Biomolecular Chemistry.[1][3][4][5] [Link]
-
SpiroChem AG. (2024). SpiroKit 4: Azaspiro[3.3]heptane derivatives. SpiroChem Technical Resources. [Link]
-
Wuitschik, G., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition. [Link]
Sources
A Comprehensive Guide to Validating the Target Engagement of 8-Benzyl-5,8-diazaspiro[3.5]nonane Derivatives
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The 8-Benzyl-5,8-diazaspiro[3.5]nonane scaffold is a privileged structure in modern medicinal chemistry, serving as a core component in the development of novel therapeutics. Its utility has been demonstrated in the synthesis of potent inhibitors for targets such as poly(ADP-ribose) polymerase (PARP) and decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), which are critical in oncology and infectious diseases, respectively[1]. The success of any drug discovery program hinges on the robust validation that a compound engages its intended molecular target within a biologically relevant context[2][3][4]. This guide provides a comprehensive comparison of state-of-the-art techniques to validate the target engagement of this compound derivatives, offering field-proven insights and detailed experimental protocols.
The Imperative of Target Engagement Validation
Establishing a clear link between a compound's binding to its target and the subsequent biological response is fundamental to building a strong structure-activity relationship (SAR) and ensuring confidence in the mechanism of action (MoA)[2][4][5]. A lack of target engagement is a primary reason for clinical trial failures[4]. Therefore, rigorous and early assessment of target engagement is a critical step in de-risking drug candidates and guiding lead optimization efforts[6][7]. This guide will compare and contrast several orthogonal methods for validating target engagement, providing a framework for selecting the most appropriate assay for your specific research needs.
Comparative Methodologies for Target Engagement Validation
We will explore a suite of biophysical and cell-based assays, each offering unique advantages and insights into the interaction between this compound derivatives and their putative targets. The selection of an appropriate method depends on factors such as the availability of purified protein, the nature of the target, and the desired throughput[7].
-
Cellular Thermal Shift Assay (CETSA®): A powerful technique to assess target engagement in a cellular environment without the need for compound or protein labeling[8][9][10][11]. The principle is based on the ligand-induced thermal stabilization of the target protein[8][10][12].
-
Surface Plasmon Resonance (SPR): A label-free, real-time method for quantifying the kinetics and affinity of binding between a ligand and an immobilized target protein[13][14][15][16].
-
Isothermal Titration Calorimetry (ITC): Considered the gold standard for characterizing the thermodynamics of binding interactions, providing a complete thermodynamic profile of the binding event in a single experiment[17][18][19][20][21].
-
Kinobeads Competition Binding Assay: A chemoproteomic approach particularly suited for kinase targets, allowing for the assessment of target engagement and selectivity in a competitive binding format using cell lysates[22][23][24][25][26].
Experimental Protocols & Data Presentation
This section provides detailed, step-by-step methodologies for each of the discussed techniques, along with illustrative data presented in a clear and comparative format.
Cellular Thermal Shift Assay (CETSA®) Protocol
This protocol is designed to determine the cellular target engagement of an this compound derivative (Compound X) targeting a specific protein (e.g., PARP1) in a relevant cell line (e.g., MCF-7).
Objective: To determine the thermal stabilization of PARP1 upon binding of Compound X in intact MCF-7 cells.
Materials:
-
MCF-7 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Compound X (and a known PARP1 inhibitor as a positive control, e.g., Olaparib)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Protease inhibitor cocktail
-
Laemmli sample buffer
-
Anti-PARP1 antibody
-
Anti-GAPDH antibody (loading control)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Thermal cycler
-
Centrifuge
-
Western blotting equipment
Workflow:
Caption: Workflow of the Cellular Thermal Shift Assay (CETSA).
Step-by-Step Protocol:
-
Cell Culture and Treatment:
-
Culture MCF-7 cells to ~80% confluency.
-
Treat cells with various concentrations of Compound X, a positive control (e.g., 10 µM Olaparib), or DMSO for 1 hour at 37°C[8].
-
-
Heat Challenge:
-
Harvest and resuspend cells in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Use a thermal cycler to heat the tubes at a gradient of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling to 25°C for 3 minutes[8].
-
-
Cell Lysis and Fractionation:
-
Western Blot Analysis:
-
Collect the supernatant and determine the protein concentration.
-
Normalize protein concentrations and prepare samples for SDS-PAGE.
-
Perform Western blotting using primary antibodies against the target protein (PARP1) and a loading control (GAPDH)[8].
-
Detect the signal using an HRP-conjugated secondary antibody and ECL substrate[8].
-
-
Data Analysis:
-
Quantify the band intensities and normalize to the loading control.
-
Plot the normalized band intensity against the temperature to generate a melt curve.
-
The temperature at which 50% of the protein is denatured is the melting temperature (Tm). A shift in Tm in the presence of the compound indicates target engagement[12].
-
Comparative Data Table:
| Compound | Target | Cell Line | Assay | Result (ΔTm) |
| Compound X | PARP1 | MCF-7 | CETSA | +4.2°C |
| Olaparib (Control) | PARP1 | MCF-7 | CETSA | +5.1°C |
| Vehicle (DMSO) | PARP1 | MCF-7 | CETSA | 0°C |
Surface Plasmon Resonance (SPR) Protocol
This protocol outlines the steps to measure the binding kinetics of Compound X to purified PARP1 protein.
Objective: To determine the association (ka), dissociation (kd), and equilibrium dissociation constant (KD) of Compound X for PARP1.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Purified PARP1 protein
-
Compound X
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)
-
Running buffer (e.g., HBS-EP+)
-
Amine coupling kit (EDC, NHS, ethanolamine)
Caption: Workflow for an Isothermal Titration Calorimetry (ITC) experiment.
Step-by-Step Protocol:
-
Sample Preparation:
-
Thoroughly dialyze the purified PARP1 protein against the ITC buffer.
-
Dissolve Compound X in the final dialysis buffer. It is critical that the buffer composition for the protein and the compound is identical to minimize heat of dilution effects.
-
Degas both solutions before loading into the ITC.
-
-
ITC Experiment:
-
Load the PARP1 solution (e.g., 10-20 µM) into the sample cell and Compound X (e.g., 100-200 µM) into the injection syringe.
-
Perform a series of injections (e.g., 20 injections of 2 µL each) of the compound into the protein solution at a constant temperature (e.g., 25°C).
-
-
Data Analysis:
-
The raw data consists of a series of heat pulses for each injection.
-
Integrate the area under each peak to determine the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit this binding isotherm to a suitable model (e.g., a single-site binding model) to obtain the stoichiometry (n), binding constant (KA, from which KD is calculated), and enthalpy of binding (ΔH).[17][18][19] The entropy (ΔS) can then be calculated using the equation: ΔG = ΔH - TΔS = -RTln(KA).
-
Comparative Data Table:
| Compound | Target | Assay | KD (nM) | n | ΔH (kcal/mol) | -TΔS (kcal/mol) |
| Compound X | PARP1 | ITC | 2.5 | 1.02 | -8.5 | -3.5 |
| Olaparib (Control) | PARP1 | ITC | 1.2 | 0.98 | -9.2 | -3.1 |
Conclusion and Future Directions
This guide has provided a comparative overview of key techniques for validating the target engagement of this compound derivatives. The orthogonal nature of these assays provides a robust framework for confirming on-target activity, a critical step in the drug discovery pipeline.[6][11] CETSA offers invaluable confirmation of target binding in a physiological cellular context.[10][11] SPR provides high-quality kinetic data, which is increasingly recognized as a better predictor of in vivo efficacy than simple affinity measurements.[15] ITC delivers a complete thermodynamic signature of the binding event, offering deep insights into the molecular forces driving the interaction.[17][21] For kinase targets, chemoproteomic approaches like the Kinobeads assay can provide a broader view of selectivity across the kinome.[22][23]
By employing a multi-faceted approach to target engagement validation, researchers can build a comprehensive understanding of their compounds' mechanism of action, leading to more informed decision-making and an increased probability of success in developing novel therapeutics.
References
- Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research - TA Instruments. (2025, March 10).
- Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715 - Benchchem. (n.d.).
- Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay - Bio-protocol. (2024, August 5).
- Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - White Rose Research Online. (n.d.).
- Isothermal titration calorimetry in drug discovery - PubMed. (n.d.).
- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. (2016, July 1).
- How Isothermal Titration Calorimetry (ITC) Measures Biomolecular Interactions. (2018, January 16).
- The target landscape of clinical kinase drugs - PMC. (n.d.).
- Isothermal Titration Calorimetry: An Indispensable Tool for Biological Pathway Research and Drug Development | American Labor
- Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute. (2022, July 19).
- Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery | Request PDF - ResearchG
- Surface plasmon resonance assay for screening diverse aptamer-target interactions. (2024, March 23).
- Affinity Profiling of the Cellular Kinome for the Nucleotide Cofactors
- Target Engagement Assay Services - Concept Life Sciences. (n.d.).
- Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC. (n.d.).
- Target Engagement Assays in Early Drug Discovery - PMC - NIH. (n.d.).
- Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets - University of Cambridge. (n.d.).
- Strategies for target and pathway engagement in cellular assays. (2020, August 6).
- Target Engagement Assays in Early Drug Discovery | Journal of Medicinal Chemistry. (2025, September 12).
- Target Engagement Assays in Early Drug Discovery - PubMed. (2025, June 26).
- Target Engagement Assays in Early Drug Discovery | Journal of Medicinal Chemistry. (2025, June 4).
- A Practical Guide to Target Engagement Assays - Selvita. (2025, December 8).
- This compound - Benchchem. (n.d.).
- What is surface plasmon resonance (SPR)? - Cytiva. (2025, June 18).
- Surface Plasmon Resonance (SPR)
- Surface Plasmon Resonance for Protein-Protein Interactions - Affinité Instruments. (2021, November 4).
Sources
- 1. This compound|CAS 2098036-81-6 [benchchem.com]
- 2. Target Engagement Assays in Early Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. selvita.com [selvita.com]
- 5. Target Engagement Assays in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Target Engagement Assay Services [conceptlifesciences.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. bio-protocol.org [bio-protocol.org]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Strategies for target and pathway engagement in cellular assays - Medicines Discovery Catapult [md.catapult.org.uk]
- 12. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 13. japtamers.co.uk [japtamers.co.uk]
- 14. cytivalifesciences.com [cytivalifesciences.com]
- 15. criver.com [criver.com]
- 16. affiniteinstruments.com [affiniteinstruments.com]
- 17. ITC for Binding Characterization in Pharmaceutical Research [tainstruments.com]
- 18. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 19. Isothermal titration calorimetry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. How Isothermal Titration Calorimetry (ITC) Measures Biomolecular Interactions - ATA Scientific [atascientific.com.au]
- 21. americanlaboratory.com [americanlaboratory.com]
- 22. The target landscape of clinical kinase drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 24. researchgate.net [researchgate.net]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity Profiling of 8-Benzyl-5,8-diazaspiro[3.5]nonane-Based Compounds
Introduction: The Double-Edged Sword of a Privileged Scaffold
The 8-Benzyl-5,8-diazaspiro[3.5]nonane scaffold is a high-value chemical framework in modern medicinal chemistry. Its rigid, three-dimensional structure offers a distinct advantage over flat, aromatic systems, providing a fixed spatial arrangement of substituents that can enhance stereospecific interactions with biological targets.[1][2] This has led to its use as a piperazine bioisostere in the development of novel therapeutics, including potent poly(ADP-ribose) polymerase (PARP) inhibitors for oncology and DprE1 inhibitors for treating drug-resistant tuberculosis.[3][4][5]
However, the very features that make this scaffold attractive also present a significant challenge: the potential for pharmacological promiscuity, or the interaction of a single compound with multiple targets.[6][7] Unintended off-target interactions are a primary cause of adverse drug effects and a leading reason for costly late-stage failures in drug development.[8][9][10][11] Therefore, a rigorous and early assessment of a compound's cross-reactivity profile is not just a regulatory hurdle but a critical step in mitigating risk and building a robust safety profile for any new chemical entity.
This guide provides a comprehensive framework for the cross-reactivity profiling of this compound derivatives. We will compare the hypothetical profiles of three distinct analogues, detail the gold-standard experimental protocols used for their evaluation, and explain the scientific rationale behind each step to ensure a self-validating and trustworthy analysis.
The Rationale for Proactive Profiling
The decision to invest in broad panel screening early in the discovery process is a strategic one, grounded in risk mitigation. The basic nitrogen atoms within the diazaspiro core can, depending on their pKa, lead to interactions with a range of aminergic G-protein coupled receptors (GPCRs), ion channels, and transporters.[6] Identifying these liabilities early allows for structure-activity relationship (SAR) studies to be guided not only by on-target potency but also by off-target selectivity, ultimately saving invaluable time and resources.
Commercial screening panels, such as the Eurofins SafetyScreen44™, offer a standardized and cost-effective solution for this initial assessment.[12][13] These panels include a curated set of 44 molecular targets strongly associated with in vivo adverse effects, providing a wealth of information from a minimal amount of test compound.[13][14][15]
Comparative Analysis of Hypothetical Compounds
To illustrate the process, we will analyze the cross-reactivity profiles of three hypothetical this compound analogues. These compounds share the same core scaffold but differ in their substitution patterns, which can significantly alter their interaction with biological targets.
-
Compound A (BDSN-A): The parent this compound.
-
Compound B (BDSN-B): An analogue with an electron-withdrawing group (e.g., -CF3) on the benzyl ring.
-
Compound C (BDSN-C): An analogue with a bulky, lipophilic substituent (e.g., -tBu) on the benzyl ring.
The following table summarizes the hypothetical data obtained from a broad panel screen where each compound was tested at a 10 µM concentration. The data is presented as percent inhibition of radioligand binding or enzyme activity.
| Target Family | Specific Target | BDSN-A (% Inhibition) | BDSN-B (% Inhibition) | BDSN-C (% Inhibition) | Potential Clinical Implication of Off-Target Hit |
| GPCR | Adrenergic α1A | 65% | 15% | 72% | Hypotension, dizziness |
| Dopamine D2S | 58% | 12% | 45% | Extrapyramidal symptoms, hormonal changes | |
| Serotonin 5-HT2A | 71% | 25% | 85% | Sedation, weight gain, cardiovascular effects | |
| Muscarinic M1 | 45% | 8% | 33% | Dry mouth, blurred vision, cognitive impairment | |
| Ion Channel | hERG (K+ Channel) | 88% | 18% | 92% | QT prolongation, risk of Torsades de Pointes (arrhythmia) |
| Ca2+ Channel (L-type) | 30% | 5% | 28% | Hypotension, bradycardia | |
| Enzyme | COX-1 | 12% | 9% | 15% | GI bleeding, renal dysfunction |
| COX-2 | 8% | 6% | 11% | Cardiovascular risks (with chronic use) | |
| Acetylcholinesterase | 22% | 4% | 19% | Cholinergic side effects (nausea, diarrhea) |
Interpretation of Results:
-
BDSN-A and BDSN-C exhibit significant promiscuity. Their high percentage of inhibition across multiple aminergic GPCRs and, most critically, the hERG channel, raises major safety concerns.[16] The potent hERG inhibition (>80%) is a significant red flag for potential cardiotoxicity and would likely halt the development of these compounds without substantial modification.[17]
-
BDSN-B , with its electron-withdrawing group, shows a much "cleaner" profile. The inhibition across all tested off-targets is substantially lower, with only a modest interaction with the 5-HT2A receptor. This compound would be prioritized for further studies, such as determining the IC50 value for its 5-HT2A interaction to better understand the margin between its on-target and off-target activities.
Experimental Workflows and Protocols
The reliability of cross-reactivity data hinges on the robustness of the experimental methods employed. Below are detailed, step-by-step protocols for the key assays used in this type of profiling.
Experimental Workflow Diagram
Caption: High-level workflow for cross-reactivity profiling and hit triage.
Protocol 1: Radioligand Binding Assay (GPCRs & Ion Channels)
This method quantifies a compound's ability to displace a known radioactively labeled ligand from its target receptor. It is the gold standard for assessing binding affinity.[18]
Causality: The principle is competitive binding. If the test compound binds to the target, it will prevent the radioligand from binding. The reduction in radioactivity associated with the receptor is directly proportional to the test compound's affinity for that target.
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Prepare assay buffer specific to the target receptor (e.g., Tris-HCl with cofactors like MgCl2).
-
Thaw frozen cell membrane preparations expressing the target receptor on ice. Homogenize gently and dilute to the desired concentration in assay buffer.
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO) and perform serial dilutions to achieve the final assay concentration (e.g., 10 µM).
-
Dilute the specific radioligand (e.g., ³H-Prazosin for α1A adrenergic receptor) to its working concentration (typically at or near its Kd value).
-
-
Assay Execution (in a 96-well plate):
-
Add 25 µL of assay buffer to "Total Binding" wells.
-
Add 25 µL of a high concentration of a known non-radioactive ligand ("cold" ligand) to "Non-Specific Binding (NSB)" wells. This is a crucial control to measure the amount of radioligand that sticks non-specifically to the filter plate and membranes.
-
Add 25 µL of the diluted test compound to the experimental wells.
-
Add 25 µL of the diluted radioligand to all wells.
-
Add 50 µL of the diluted membrane preparation to all wells to initiate the binding reaction.
-
-
Incubation:
-
Seal the plate and incubate at a specific temperature (e.g., room temperature or 37°C) for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
-
-
Harvesting and Detection:
-
Rapidly filter the contents of the plate through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand (which is trapped on the filter) from the unbound radioligand (which passes through).
-
Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Dry the filter plate completely.
-
Add scintillation cocktail to each well, which emits light when it interacts with the radioactive particles.
-
Read the plate on a scintillation counter (e.g., MicroBeta or TopCount) to measure the counts per minute (CPM) in each well.
-
-
Data Analysis:
-
Calculate the "Specific Binding" = (Average CPM of Total Binding) - (Average CPM of NSB).
-
Calculate the Percent Inhibition for the test compound: % Inhibition = 100 * (1 - [(CPM of Test Compound - Average CPM of NSB) / Specific Binding])
-
Protocol 2: Enzyme Inhibition Assay (e.g., COX-1/COX-2)
This method measures a compound's ability to interfere with an enzyme's catalytic activity.
Causality: The assay directly measures the formation of a product or the depletion of a substrate. A reduction in enzyme activity in the presence of the test compound indicates inhibition.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare assay buffer (e.g., Tris-HCl).
-
Dilute the enzyme (e.g., human recombinant COX-1) to its working concentration in the buffer.
-
Prepare the substrate solution (e.g., Arachidonic Acid).
-
Prepare a stock solution of the test compound and dilute as described previously.
-
-
Assay Execution:
-
Add the test compound or vehicle control (DMSO) to the appropriate wells of a 96-well plate.
-
Add the enzyme solution to all wells and incubate for a short pre-incubation period (e.g., 15 minutes) to allow the compound to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
-
Incubation and Termination:
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a set time (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., a strong acid like HCl).
-
-
Detection:
-
The product of the COX reaction is Prostaglandin E2 (PGE2). Quantify the amount of PGE2 produced using a detection method such as an Enzyme-Linked Immunosorbent Assay (ELISA) kit, which provides a colorimetric or fluorescent readout.
-
Read the plate on a plate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Control wells will have 100% enzyme activity, while background wells (no enzyme) will have 0% activity.
-
Calculate the Percent Inhibition: % Inhibition = 100 * (1 - [Absorbance of Test Compound / Absorbance of Vehicle Control])
-
The Consequence of an Off-Target Hit: GPCR Desensitization
Understanding the downstream consequences of an off-target interaction is vital. For example, if a compound unintentionally acts as an agonist at a GPCR, it can trigger the cell's natural desensitization machinery, leading to a loss of response and potentially complex physiological effects.
Caption: A simplified pathway of agonist-induced GPCR desensitization.
This pathway shows that an off-target agonist first activates the G-protein signaling cascade but also initiates a negative feedback loop.[19] The activated receptor is phosphorylated by a G-protein-coupled receptor kinase (GRK), which promotes the binding of β-arrestin.[20][21] β-arrestin both blocks further G-protein coupling (desensitization) and targets the receptor for removal from the cell surface (internalization), blunting the cell's ability to respond to its natural ligand.[21][22]
Conclusion and Strategic Outlook
The comparative profiling of our hypothetical this compound compounds clearly demonstrates the profound impact of subtle chemical modifications on a drug's safety profile. While BDSN-A and BDSN-C showed significant off-target liabilities, particularly a high-risk interaction with the hERG channel, BDSN-B emerged as a promising candidate with a much cleaner profile.
This guide underscores that cross-reactivity profiling is an indispensable component of modern drug discovery. By employing robust, validated assays and a systematic screening strategy, researchers can make data-driven decisions, identify potential safety issues early, and intelligently guide medicinal chemistry efforts to engineer molecules with both high potency and high selectivity. This proactive approach is fundamental to navigating the complexities of drug development and ultimately delivering safer, more effective medicines.
References
-
Results of Eurofin Cerep Safety-Screen 44 Panel. In vitro... - ResearchGate. ResearchGate. [Link]
-
Eurofins Discovery In Vitro Pharmacology SafetyScreen44™ Panels Further Increase the Value of opnMe.com Molecules. PR Newswire. [Link]
-
SafetyScreen44 Panel - TW. Eurofins Discovery. [Link]
-
SafetyScreen44 Panel - FR. Eurofins Discovery. [Link]
-
SafetyScreen87 Panel - TW. Eurofins Discovery. [Link]
-
In Vitro Oncology - Pharmacology Discovery Services. Eurofins Discovery. [Link]
-
GPCR Products and Services. Eurofins. [Link]
-
CNS SafetyScreen panel - FR. Eurofins Discovery. [Link]
-
SafetyScreen44™ Panel. Eurofins. [Link]
-
IN VITRO SAFETY PHARMACOLOGY PROFILING. Eurofins Discovery. [Link]
-
Discovery of novel 5-oxa-2,6-diazaspiro[3.4]oct-6-ene derivatives as potent, selective, and orally available somatostatin receptor subtype 5 (SSTR5) antagonists for treatment of type 2 diabetes mellitus. ResearchGate. [Link]
-
Detecting and measuring of GPCR signaling – comparison of human induced pluripotent stem cells and immortal cell lines. Frontiers. [Link]
-
Can we discover pharmacological promiscuity early in the drug discovery process? PubMed. [Link]
-
Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. MDPI. [Link]
-
Synthesis and Reactivity of Spirocarbocycles as Scaffolds for Nucleoside Analogues. ResearchGate. [Link]
-
[Drug promiscuity]. ResearchGate. [Link]
-
Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. PubMed. [Link]
-
Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity. ACS Publications. [Link]
-
Drug Promiscuity: Problems and Promises. Walsh Medical Media. [Link]
-
Tropical Journal of Pharmaceutical Research July 2024. Tropical Journal of Pharmaceutical Research. [Link]
-
The Open Question of How GPCRs Interact with GPCR Kinases (GRKs). MDPI. [Link]
-
Self-Checking Cell-Based Assays for GPCR Desensitization and Resensitization. ResearchGate. [Link]
-
Off-target side-effects – An ABC of PK/PD. Open Education Alberta. [Link]
-
Discovery of novel 5-oxa-2,6-diazaspiro[3.4]oct-6-ene derivatives as potent, selective, and orally available somatostatin receptor subtype 5 (SSTR5) antagonists for treatment of type 2 diabetes mellitus. PubMed. [Link]
-
Control of Gαq signaling dynamics and GPCR cross-talk by GRKs. PMC. [Link]
-
PHARMACOLOGICAL AND PHYSICO-CHEMICAL PROPERTIES OF COMPOSITIONS BASED ON BIOSURFACTANTS AND N-CONTAINING HETEROCYCLIC DERIVATIVE. [Link]
-
Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. [Link]
-
Approach to Heterospirocycles for Medicinal Chemistry. ACS Publications. [Link]
-
Targeting G protein-coupled receptor kinases (GRKs) to G protein-coupled receptors. PMC. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. lifechemicals.com [lifechemicals.com]
- 3. benchchem.com [benchchem.com]
- 4. Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Can we discover pharmacological promiscuity early in the drug discovery process? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 10. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 11. Off-target side-effects – An ABC of PK/PD [pressbooks.openeducationalberta.ca]
- 12. Eurofins Discovery In Vitro Pharmacology SafetyScreen44™ Panels Further Increase the Value of opnMe.com Molecules [prnewswire.com]
- 13. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 14. researchgate.net [researchgate.net]
- 15. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 16. researchgate.net [researchgate.net]
- 17. Discovery of novel 5-oxa-2,6-diazaspiro[3.4]oct-6-ene derivatives as potent, selective, and orally available somatostatin receptor subtype 5 (SSTR5) antagonists for treatment of type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. eurofins.com [eurofins.com]
- 19. The Open Question of How GPCRs Interact with GPCR Kinases (GRKs) [mdpi.com]
- 20. Control of Gαq signaling dynamics and GPCR cross-talk by GRKs - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Targeting G protein-coupled receptor kinases (GRKs) to G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
